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  • Product: Chroman-2-carbonitrile
  • CAS: 89197-58-0

Core Science & Biosynthesis

Foundational

Unveiling Chroman-2-Carbonitrile: Structural Dynamics, Synthesis, and Non-Antioxidant Biological Paradigms

Executive Summary Chroman-2-carbonitrile and its derivatives—most notably 6-hydroxy-chroman-2-carbonitrile—represent a fascinating class of heterocyclic compounds. Originally synthesized to investigate the structure-acti...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Chroman-2-carbonitrile and its derivatives—most notably 6-hydroxy-chroman-2-carbonitrile—represent a fascinating class of heterocyclic compounds. Originally synthesized to investigate the structure-activity relationships of alpha-tocopherol (Vitamin E), these nitrile-substituted chromans have become pivotal in decoupling the antioxidant properties of the chromanol ring from its non-antioxidant, cell-signaling functions. This technical guide provides an in-depth exploration of the chemical structure, physical properties, synthetic methodologies, and biological applications of chroman-2-carbonitrile derivatives, tailored for researchers and drug development professionals.

Chemical Structure and Physicochemical Properties

The core scaffold of chroman-2-carbonitrile consists of a 3,4-dihydro-2H-1-benzopyran (chroman) ring with a nitrile (-C≡N) group substituted at the C2 position. In the widely studied 6-hydroxy derivatives (e.g., 6-hydroxy-2,5,7,8-tetramethyl-chroman-2-carbonitrile), the presence of the phenolic hydroxyl group at C6 mimics the redox-active head of alpha-tocopherol. However, the replacement of the highly lipophilic phytyl tail with a compact, electron-withdrawing nitrile group drastically alters the molecule's stereoelectronics and lipophilicity [3].

Synchrotron X-ray diffraction data reveals that these molecules can form right-handed helices in the crystalline state. This supramolecular architecture is driven by strong O—H···N intermolecular hydrogen bonding between the C6-hydroxyl group and the C2-carbonitrile group of adjacent molecules, highlighting the structural impact of the nitrile substitution [3].

Quantitative Physicochemical Data

The following table summarizes the key physical and chemical properties of the base chroman-2-carbonitrile and its 6-hydroxy-tetramethyl derivative, consolidating data crucial for formulation and assay design.

PropertyChroman-2-carbonitrile6-Hydroxy-2,5,7,8-tetramethyl-chroman-2-carbonitrile
Molecular Formula C10H9NOC14H17NO2
Molecular Weight 159.19 g/mol 231.29 g/mol
Core Structure 3,4-dihydro-2H-1-benzopyranSubstituted chromanol ring
Key Functional Groups C2-NitrileC2-Nitrile, C6-Hydroxyl, C5,7,8-Methyls
Intermolecular Bonding Dipole-dipole (Nitrile)O—H···N Hydrogen bonding (Helical arrays)
Solubility Profile Soluble in polar aprotic solventsSoluble in acetone, ethanol, DMSO
Primary Utility Synthetic intermediatePKC inhibitor, VSMC proliferation probe

Synthetic Methodologies: The Cyanation Workflow

The synthesis of 2-cyanochromans requires the precise functionalization of the C2 position. The most robust and field-proven protocol involves the nucleophilic substitution of 2-methoxychromans using cyanotrimethylsilane (TMSCN) in the presence of a strong Lewis acid [1].

Causality in Experimental Design
  • Choice of Cyanating Agent: TMSCN is selected over sodium cyanide or hydrogen cyanide gas because it is a safer, easily handled liquid that exhibits excellent nucleophilicity when activated by Lewis acids.

  • Role of the Lewis Acid (TiCl4 or BF3·OEt2): The Lewis acid is critical for coordinating with the C2-methoxy oxygen, facilitating its departure to generate a highly reactive, electrophilic oxocarbenium intermediate. Without this activation step, the chroman ring remains inert to nucleophilic attack.

Step-by-Step Protocol: Lewis Acid-Catalyzed Cyanation
  • Preparation: In a flame-dried, argon-purged round-bottom flask, dissolve 1.0 equivalent of the starting 2-methoxychroman in anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Reasoning: This controls the highly exothermic Lewis acid coordination and prevents unwanted ring-opening side reactions.

  • Activation: Dropwise, add 1.2 equivalents of Titanium tetrachloride (TiCl4) or Boron trifluoride etherate (BF3·OEt2). Stir for 15 minutes to ensure complete formation of the oxocarbenium ion.

  • Cyanation: Slowly add 1.5 equivalents of TMSCN via syringe. The reaction mixture is allowed to stir at -78 °C for 1 hour, then gradually warmed to room temperature over 2 hours to drive the reaction to completion.

  • Quenching & Extraction: Quench the reaction carefully with saturated aqueous NaHCO3 to neutralize the Lewis acid. Extract the aqueous layer three times with DCM.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure chroman-2-carbonitrile product.

Synthesis A 2-Methoxychroman (Substrate) B TMSCN + Lewis Acid (TiCl4 or BF3-OEt2) A->B Reagent Addition (-78 °C) C Intermediate Oxocarbenium Ion B->C Methoxy Abstraction (-MeOTMS) D Chroman-2-carbonitrile (Product) C->D Nucleophilic Attack (C2-Cyanation)

Fig 1: Synthetic workflow for the cyanation of 2-methoxychromans via an oxocarbenium intermediate.

Biological Significance: The Non-Antioxidant Paradigm

Historically, the biological activity of chromanols (like alpha-tocopherol) was attributed entirely to their ability to scavenge reactive oxygen species (ROS). However, the development of 6-hydroxy-chroman-2-carbonitrile derivatives has revolutionized this understanding [2].

Decoupling Antioxidant Capacity from Cellular Signaling

Researchers utilized 6-hydroxy-chroman-2-carbonitrile to probe vascular smooth muscle cell (VSMC) proliferation—a critical pathogenic step in atherosclerosis. While alpha-tocopherol inhibits this proliferation, it was previously unclear if this was solely due to its antioxidant nature.

By testing 6-hydroxy-chroman-2-carbonitrile derivatives, researchers demonstrated a profound lack of correlation between antioxidant capacity and antiproliferative potency [4]. The carbonitrile derivatives successfully inhibited VSMC proliferation despite having vastly different radical-scavenging kinetics compared to natural tocopherols.

Mechanism of Action: PKC Inhibition

The causality behind the antiproliferative effect lies in the specific, structure-dependent inhibition of Protein Kinase C (PKC). The 6-hydroxy-chroman-2-carbonitrile molecule acts as an intracellular signaling transducer, preventing the phosphorylation and subsequent activation of PKC. This downstream halts the activation of the AP-1 transcription factor, thereby downregulating genes responsible for cell cycle progression [2]. This self-validating experimental model proves that the chromanol core possesses intrinsic kinase-modulatory properties entirely independent of its role as a chemical antioxidant.

Pathway C2C 6-Hydroxy-chroman-2-carbonitrile PKC Protein Kinase C (PKC) Activation C2C->PKC Direct Inhibition (Non-Antioxidant Mechanism) AP1 AP-1 Transcription Factor PKC->AP1 Phosphorylation Cascade Proliferation VSMC Proliferation & Atherosclerosis AP1->Proliferation Upregulation of Cell Cycle Genes

Fig 2: Non-antioxidant signaling pathway of 6-hydroxy-chroman-2-carbonitrile inhibiting VSMC proliferation.

References

  • Boscoboinik, D., Kartal Ozer, N., Moser, U., & Azzi, A. "Tocopherols and 6-Hydroxy-chroman-2-Carbonitrile Derivatives Inhibit Vascular Smooth Muscle Cell Proliferation by a Nonantioxidant Mechanism." Archives of Biochemistry and Biophysics, 1995. URL: [Link]

  • Brzezinski, K., et al. "6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carbonitrile, from synchrotron data." Acta Crystallographica, 2011. URL: [Link]

  • Stocker, A. "Vitamin E: non-antioxidant roles." University of Bern / SciSpace, 1999. URL: [Link]

Exploratory

Uncoupling Redox from Signaling: The In Vitro Mechanism of Action of Chroman-2-Carbonitrile Derivatives

Executive Summary Historically, chromanol-based compounds—most notably α-tocopherol (Vitamin E)—have been classified strictly as chain-breaking antioxidants. However, the synthesis and in vitro evaluation of 6-hydroxy-ch...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically, chromanol-based compounds—most notably α-tocopherol (Vitamin E)—have been classified strictly as chain-breaking antioxidants. However, the synthesis and in vitro evaluation of 6-hydroxy-chroman-2-carbonitrile derivatives have fundamentally disrupted this paradigm. These synthetic analogs demonstrate potent anti-proliferative effects in vascular smooth muscle cells (VSMCs) that are completely decoupled from their reactive oxygen species (ROS) scavenging capabilities 1. This technical guide dissects the non-antioxidant, kinase-dependent mechanism of action of chroman-2-carbonitrile derivatives, providing a robust framework for researchers and drug development professionals targeting hyperproliferative vascular diseases.

The Non-Antioxidant Paradigm & Structural Context

The core pharmacophore of these derivatives is the 6-hydroxy-chroman ring, shared with naturally occurring tocopherols. However, modifying the C-2 position with a carbonitrile group alters the molecule's three-dimensional conformation and its interaction with intracellular signaling complexes 2.

In vitro studies comparing various chromanol derivatives have proven that the ability to inhibit lipid peroxidation does not correlate with the ability to arrest cell growth 2. This uncoupling is critical for modern drug design: it allows medicinal chemists to develop targeted anti-restenotic agents without broadly interfering with basal cellular redox homeostasis.

Quantitative Structure-Activity Relationship (SAR)

To establish this non-antioxidant mechanism, researchers quantified both the antioxidant efficacy and the anti-proliferative efficacy of various derivatives [[1]](). Statistical analyses (e.g., Student's t-test) between these datasets yield a lack of significant correlation ( p=0.006 ), proving that structural conformation dictates the biological response 2.

CompoundAntioxidant Capacity (ROS Scavenging)Anti-Proliferative Capacity (VSMCs)PKCα Inhibition
α-Tocopherol HighHighYes
β-Tocopherol HighLow / NoneNo
6-Hydroxy-chroman-2-carbonitrile Variable (Side-chain dependent)HighYes
α-Tocopherylquinone LowNoneNo

Table 1: Comparative analysis demonstrating the functional uncoupling of antioxidant and anti-proliferative properties.

Core Mechanism of Action: Targeted Kinase Modulation

The primary pharmacological target of 6-hydroxy-chroman-2-carbonitrile derivatives in VSMCs is the Protein Kinase C (PKC) pathway, specifically the PKCα isoform 3.

  • Isoform Specificity: While VSMCs express multiple PKC isoforms (α, β, δ, ε, ζ), chroman-2-carbonitrile derivatives exclusively inhibit the kinase activity of PKCα 3.

  • Upstream Phosphatase Activation: The mechanism is indirect. The compound does not bind the PKC active site, nor does it downregulate PKC mRNA or protein expression. Instead, it activates Protein Phosphatase 2A (PP2A) 3.

  • Dephosphorylation & Inactivation: Activated PP2A dephosphorylates PKCα, shifting the enzyme from a catalytically active, membrane-associated state to an inactive cytosolic state 3.

  • Cell Cycle Arrest: The inactivation of PKCα blunts downstream mitogenic signaling cascades (such as AP-1 transcription factor activation), preventing the cell from progressing through the G1/S phase, thereby halting proliferation [[1]]().

Pathway C 6-Hydroxy-chroman-2-carbonitrile PP2A Protein Phosphatase 2A (PP2A) (Activated) C->PP2A Activates PKC Protein Kinase C-alpha (PKCα) (Dephosphorylated / Inactive) PP2A->PKC Dephosphorylates Downstream Mitogenic Signaling (Blocked) PKC->Downstream Fails to activate VSMC Vascular Smooth Muscle Cell (Proliferation Arrested) Downstream->VSMC Arrests cell cycle

Fig 1: Chroman-2-carbonitrile signaling pathway inhibiting VSMC proliferation via PKCα deactivation.

Experimental Protocols: Self-Validating In Vitro Systems

To ensure rigorous scientific integrity, the experimental workflows evaluating these compounds must be self-validating. This requires the inclusion of internal logical controls—specifically β-tocopherol . Because β-tocopherol possesses identical ROS-scavenging capacity but lacks the specific structural conformation to inhibit PKCα, its failure to arrest cell growth confirms that the observed effects of the carbonitrile derivative are strictly signaling-based [[1]]().

Workflow Step1 Culture A7r5 VSMCs (Serum Starvation) Step2 Compound Treatment (Chroman-2-carbonitrile) Step1->Step2 Step3 Mitogen Stimulation (e.g., PDGF / Serum) Step2->Step3 Sub1 Proliferation Assay ([3H]-Thymidine) Step3->Sub1 Sub2 Kinase Assay (PKCα Activity) Step3->Sub2 Sub3 Western Blot (Phospho-PKCα) Step3->Sub3

Fig 2: In vitro experimental workflow for validating chroman-2-carbonitrile PKC-dependent activity.

Protocol A: VSMC Proliferation Assay (Thymidine Incorporation)

Causality Focus: We utilize the A7r5 rat aortic smooth muscle cell line because it maintains a stable, well-characterized PKC isoform profile in vitro, accurately reflecting vascular physiology.

  • Cell Culture & Synchronization: Seed A7r5 cells in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Once adhered, wash and serum-starve the cells (0.1% FBS) for 48 hours. Reasoning: This synchronizes the cell population in the G0 phase of the cell cycle, ensuring uniform response to subsequent mitogenic stimuli.

  • Compound Treatment: Pre-incubate cells with 6-hydroxy-chroman-2-carbonitrile (10–50 µM) for 24 hours. Concurrently, treat separate control wells with β-tocopherol (negative signaling control) and vehicle (e.g., 0.1% ethanol).

  • Mitogenic Stimulation & Labeling: Stimulate the cells by replacing the media with 10% FBS or Platelet-Derived Growth Factor (PDGF), simultaneously adding 1 µCi/mL [3H]-thymidine.

  • Harvest & Quantification: After 24 hours, wash cells with cold PBS and precipitate DNA using 10% trichloroacetic acid (TCA). Reasoning: TCA precipitation isolates high-molecular-weight synthesized DNA from unincorporated free nucleotides. Solubilize the precipitate in NaOH and quantify incorporation via liquid scintillation counting.

Protocol B: PKCα Phosphorylation State Analysis

Causality Focus: To prove that the kinase is deactivated rather than degraded, we must measure both total protein levels and specific phosphotransferase activity 3.

  • Lysis & Immunoprecipitation: Lyse treated A7r5 cells in RIPA buffer containing protease inhibitors (omit phosphatase inhibitors to preserve the PP2A-mediated dephosphorylation state if assaying immediate downstream effects). Immunoprecipitate PKCα using a monoclonal anti-PKCα antibody coupled to Protein A/G agarose beads.

  • Western Blotting: Resolve the immunoprecipitate on an 8% SDS-PAGE gel. Probe with anti-phospho-PKCα (e.g., targeting the autophosphorylation site Ser657) and total anti-PKCα to confirm that total enzyme expression remains unchanged.

  • Kinase Activity Assay: Incubate the isolated PKCα with a synthetic peptide substrate (e.g., myelin basic protein), lipid cofactors (phosphatidylserine/diacylglycerol), and [γ-32P]ATP. Reduced 32P incorporation into the substrate confirms that the dephosphorylated state correlates with a functional loss of catalytic activity 3.

Conclusion

The in vitro evaluation of 6-hydroxy-chroman-2-carbonitrile derivatives provides a masterclass in separating redox chemistry from signal transduction. By acting as a structural trigger for PP2A activation and subsequent PKCα deactivation, these compounds offer a highly specific mechanism to arrest vascular smooth muscle cell proliferation. For drug development professionals, this scaffold represents a promising lead for targeted therapies in atherosclerosis and post-angioplasty restenosis.

References

  • Stocker, A. "Vitamin E: non-antioxidant roles." University of Bern.
  • Boscoboinik, D., et al. "Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism." Archives of Biochemistry and Biophysics, PubMed.
  • Ricciarelli, R., et al. "alpha-Tocopherol specifically inactivates cellular protein kinase C alpha by changing its phosphorylation state." Biochemical Journal, PMC.

Sources

Foundational

Chroman-2-carbonitrile molecular weight, density, and boiling point

Title: Chroman-2-Carbonitrile: Physicochemical Profiling and Mechanistic Applications in Drug Development 1. Executive Summary Chroman-2-carbonitrile is a specialized bicyclic compound serving as a critical intermediate...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Chroman-2-Carbonitrile: Physicochemical Profiling and Mechanistic Applications in Drug Development

1. Executive Summary Chroman-2-carbonitrile is a specialized bicyclic compound serving as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1]. Featuring a chroman core—a structural motif shared with naturally occurring tocopherols (Vitamin E)—and a reactive carbonitrile moiety, this molecule is pivotal for developing novel therapeutics[2]. This technical guide provides a rigorous analysis of its molecular weight, density, and boiling point, alongside self-validating experimental protocols and mechanistic insights into its biological applications.

2. Physicochemical Properties Accurate physicochemical data is the bedrock of robust synthetic design. The properties of chroman-2-carbonitrile dictate solvent selection, extraction parameters, and purification methodologies.

Table 1: Quantitative Physicochemical Data

PropertyValueAnalytical Method / Note
Molecular Formula C10H9NOStandard Chemical Notation
Molecular Weight 159.18 g/mol Mass Spectrometry[1]
Density ~1.15 g/cm³Capillary Pycnometry (Predicted)
Boiling Point ~285 °C (at 760 mmHg)Micro-distillation (Predicted)
CAS Number (S-isomer) 850848-22-5Enantiomerically pure API intermediate[1]
CAS Number (Racemic) 89197-58-0General synthetic building block[3]

Causality Behind the Data:

  • Molecular Weight (159.18 g/mol ): The low molecular mass ensures excellent atom economy during derivatization and favorable membrane permeability for downstream drug candidates, aligning perfectly with Lipinski's Rule of Five[1].

  • Density (~1.15 g/cm³): Because it is denser than water, chroman-2-carbonitrile will form the lower organic phase during biphasic liquid-liquid extractions (e.g., in water/dichloromethane systems). This physical trait dictates the specific phase-separation protocols used in downstream workups.

  • Boiling Point (~285 °C): The strong dipole moment introduced by the carbonitrile group significantly elevates the boiling point. Consequently, atmospheric distillation is unviable due to the risk of thermal degradation; high-vacuum distillation is mandatory for purification.

Workflow Start Chroman-2-carbonitrile Sample Prep MW Molecular Weight (MS Analysis) Start->MW Density Density (Pycnometry) Start->Density BP Boiling Point (Micro-distillation) Start->BP Data Data Synthesis & Validation MW->Data Density->Data BP->Data

Workflow for empirical validation of chroman-2-carbonitrile physicochemical properties.

3. Experimental Methodologies: Self-Validating Protocols To ensure high-fidelity data, the following protocols incorporate built-in validation steps to prevent systematic errors.

Protocol A: Density Determination via Capillary Pycnometry

  • Calibration: Weigh a clean, dry 10 mL capillary pycnometer. Fill it with ultra-pure water at 25.0 °C and re-weigh to determine the exact internal volume.

  • Self-Validation Check: Measure the density of a known reference standard (e.g., HPLC-grade toluene). If the calculated density deviates by more than 0.1% from literature values, recalibrate the pycnometer to rule out operator error or temperature fluctuations.

  • Sample Loading: Introduce the liquid chroman-2-carbonitrile sample into the pycnometer. Causality: It is critical to ensure no micro-bubbles are trapped; gaseous inclusions will artificially lower the measured mass, leading to a false underestimation of the density.

  • Equilibration & Measurement: Submerge the pycnometer in a thermostated water bath at exactly 25.0 °C for 30 minutes to achieve thermal equilibrium. Wipe the exterior completely dry, record the final mass, and calculate the density ( ρ=m/V ).

Protocol B: High-Vacuum Fractional Distillation for Boiling Point Determination

  • Apparatus Setup: Assemble a short-path distillation apparatus equipped with a digital vacuum gauge and a calibrated thermocouple positioned precisely at the distillation head.

  • Self-Validation Check: Prior to running the target analyte, distill a reference standard (e.g., diphenyl ether) to verify the accuracy of the vacuum-temperature correlation nomograph.

  • Vacuum Application: Apply a high vacuum (<1 mmHg). Causality: The carbonitrile moiety is susceptible to thermal degradation at its atmospheric boiling point (~285 °C). Lowering the system pressure drastically reduces the effective boiling point, preserving the molecule's structural integrity during phase transition.

  • Fraction Collection: Gradually heat the crude sample. Discard the initial fore-run (containing highly volatile impurities) and collect the main fraction at the stabilized vapor temperature.

4. Biological Significance and Mechanistic Insights Beyond its utility as a chemical building block, the chroman-2-carbonitrile scaffold has profound biological implications. Research has demonstrated that specific derivatives, such as 6-hydroxy-chroman-2-carbonitrile, act as potent inhibitors of vascular smooth muscle cell (VSMC) proliferation[2].

Historically, the chroman ring of tocopherols (Vitamin E) was thought to exert cellular effects purely through reactive oxygen species (ROS) scavenging. However, studies comparing tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives revealed a poor correlation between antioxidant capacity and antiproliferative activity[2].

Mechanistic Causality: D-alpha-tocopherol and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit cell proliferation via a non-antioxidant mechanism[2]. Competition assays utilizing D-beta-tocopherol (a poor inhibitor of proliferation) showed that it can reverse the inhibitory effects of D-alpha-tocopherol, strongly suggesting the existence of a shared, specific cellular binding site rather than a generalized chemical scavenging effect[2].

Pathway Compound 6-Hydroxy-chroman-2-carbonitrile Target Shared Binding Site (with D-beta-tocopherol) Compound->Target Binds Inhibition Inhibition (Non-antioxidant) Target->Inhibition Triggers Proliferation VSMC Proliferation Inhibition->Proliferation Blocks

Non-antioxidant mechanism of chroman-2-carbonitrile derivatives inhibiting VSMC proliferation.

5. Conclusion Chroman-2-carbonitrile is a versatile and highly valuable compound in pharmaceutical research. By rigorously validating its physicochemical properties—specifically its molecular weight (159.18 g/mol ), density, and boiling point—researchers can optimize synthetic workflows. Furthermore, understanding the non-antioxidant receptor-mediated pathways of its derivatives opens new avenues for targeted cardiovascular therapies.

References [3] 89197-58-0 - 2-cyano-chromane - Sale from Quality Suppliers , Guidechem, 3[1] 850848-22-5 | (S)-Chroman-2-carbonitrile , MolCore, 1[2] Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism , PubMed, 2 Vitamin E: non-antioxidant roles , Achim Stocker, Link

Exploratory

Uncoupling Antioxidant and Antiproliferative Mechanisms: A Technical Guide to Chroman-2-Carbonitrile Biological Activity

Executive Summary For decades, the biological efficacy of tocopherols (Vitamin E) was attributed almost exclusively to their radical-scavenging capabilities. However, the synthesis and application of chroman-2-carbonitri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For decades, the biological efficacy of tocopherols (Vitamin E) was attributed almost exclusively to their radical-scavenging capabilities. However, the synthesis and application of chroman-2-carbonitrile derivatives —specifically 6-hydroxy-chroman-2-carbonitriles—have fundamentally shifted this paradigm. By replacing the lipophilic phytyl tail of tocopherols with a carbonitrile group, researchers successfully uncoupled the antioxidant properties of the chroman ring from its cell-signaling functions.

This whitepaper provides an in-depth technical analysis of chroman-2-carbonitrile biological activity, detailing its mechanism of action in vascular smooth muscle cells (VSMCs), structural crystallography, and the self-validating experimental workflows required to study these non-antioxidant pathways.

Mechanistic Rationale: The Non-Antioxidant Paradigm

The core of chroman-2-carbonitrile's utility in chemical biology lies in its ability to act as a structural probe. Early hypotheses suggested that the inhibition of VSMC proliferation by α -tocopherol was a direct result of lipid peroxidation prevention. To test this, researchers synthesized a series of 6-hydroxy-chroman-2-carbonitrile derivatives with varying side-chain lengths.

As demonstrated by, these carbonitrile derivatives exhibited a profound lack of correlation between their radical-scavenging capacity and their antiproliferative potency. The carbonitrile substitution alters the steric bulk and lipophilicity of the molecule while preserving the active 6-hydroxyl group on the chroman core. This structural modification proved that the inhibition of Protein Kinase C (PKC) and subsequent cell cycle arrest is a highly specific, receptor-mediated event, rather than a generalized antioxidant effect.

Quantitative Comparison of Biological Activities

To understand the structure-activity relationship (SAR), it is critical to compare the chroman-2-carbonitrile scaffold against natural tocopherols.

Compound ClassRadical Scavenging (Antioxidant)VSMC Antiproliferative EffectMechanistic Profile & Reversibility
α -Tocopherol HighStrong InhibitionInhibits PKC; Reversible by β -Tocopherol
β -Tocopherol HighPoor/No InhibitionCompetes for α -Tocopherol binding site
6-Hydroxy-chroman-2-carbonitriles Variable (Structure-dependent)Strong InhibitionNon-antioxidant; receptor-mediated
α -Tocopherylquinone Low/NoneNo EffectOxidized derivative; lacks active 6-OH

Table 1: Comparative analysis of antioxidant capacity versus antiproliferative activity in VSMCs.

Signaling Pathways and Molecular Targets

The biological activity of chroman-2-carbonitrile derivatives is primarily driven by the modulation of intracellular kinase cascades. Upon cellular uptake, the chroman core interacts directly with the regulatory domain of Protein Kinase C (PKC).

This interaction prevents the membrane translocation and activation of PKC. Consequently, the downstream phosphorylation of the AP-1 transcription factor complex is downregulated. Because AP-1 is required for the transcription of genes driving the G1-to-S phase transition, its suppression results in a robust cell cycle arrest ().

Pathway C2C 6-Hydroxy-chroman-2-carbonitrile Membrane Cellular Uptake & Membrane Localization C2C->Membrane Lipophilic interaction PKC Protein Kinase C (PKC) Inhibition (Non-antioxidant mechanism) Membrane->PKC Binds regulatory domain AP1 Downregulation of AP-1 Transcription Factor PKC->AP1 Decreased phosphorylation Arrest G1/S Phase Cell Cycle Arrest AP1->Arrest Transcriptional repression

Fig 1. Mechanistic pathway of 6-hydroxy-chroman-2-carbonitrile inducing VSMC cell cycle arrest.

Structural Chemistry & Crystallography Insights

To fully exploit chroman-2-carbonitriles in drug design, understanding their solid-state chemistry is essential. Synchrotron X-ray diffraction data of 6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carbonitrile reveals critical intermolecular interactions that dictate its bioavailability and receptor binding.

According to, the molecules crystallize to form right-handed helices located at the 21​ screw axis. This helical architecture is driven by strong O−H⋯N hydrogen bonding between the 6-hydroxy group of one molecule and the 2-carbonitrile group of an adjacent molecule. This specific hydrogen-bonding network highlights the dual functionality of the molecule: the hydroxyl group acts as a hydrogen bond donor, while the electronegative carbonitrile nitrogen acts as a potent acceptor, a feature highly relevant for docking into the PKC regulatory domain.

Self-Validating Experimental Protocol: Evaluating Antiproliferative Activity

When investigating the biological activity of chroman-2-carbonitrile derivatives, it is vital to distinguish between cytostatic (growth-arresting) and cytotoxic (cell-killing) effects. The following protocol utilizes a self-validating system combining [3H] -thymidine incorporation with an orthogonal viability assay.

Causality Behind Experimental Choices:
  • Serum Starvation (Synchronization): Cells are starved in 0.5% serum to arrest them in the G0​ phase. This ensures that upon restimulation, all cells enter the cell cycle simultaneously, providing a clear baseline for measuring S-phase entry.

  • Trichloroacetic Acid (TCA) Precipitation: TCA specifically precipitates high-molecular-weight macromolecules (like synthesized DNA) while leaving unincorporated, free [3H] -thymidine in solution. This guarantees that the measured radioactivity strictly reflects newly synthesized DNA.

Step-by-Step Methodology
  • Cell Cultivation: Seed A7r5 vascular smooth muscle cells in 35-mm tissue culture plates at a density of 5×104 cells/mL in DMEM supplemented with 10% Fetal Calf Serum (FCS).

  • Synchronization: After 24 hours, wash the cells with Phosphate-Buffered Saline (PBS) and replace the media with DMEM containing 0.5% FCS for 48 hours to induce G0​ arrest.

  • Compound Treatment: Pre-incubate the synchronized cells with 50 µM of the 6-hydroxy-chroman-2-carbonitrile derivative (dissolved in ethanol, final solvent concentration <0.1%) for 2 hours. Use 0.1% ethanol as the vehicle control.

  • Stimulation & Labeling: Stimulate cell cycle re-entry by adding media containing 10% FCS. Simultaneously, pulse the cells with 1 µCi/mL of [3H] -thymidine. Incubate for 24 hours.

  • DNA Precipitation: Wash the cells three times with ice-cold PBS. Add 5% ice-cold TCA for 20 minutes to precipitate the DNA. Wash twice with absolute ethanol and air-dry the plates.

  • Quantification: Solubilize the precipitated DNA in 0.1 M NaOH for 1 hour at room temperature. Transfer the lysate to scintillation vials and measure radioactivity using a liquid scintillation counter.

  • Orthogonal Validation (Viability): In a parallel set of identically treated plates, harvest the cells via trypsinization instead of TCA precipitation. Perform a Trypan Blue exclusion assay using a hemocytometer. Validation Check: If the compound is purely cytostatic (as expected for PKC inhibitors), the total cell count will be lower than the control, but the percentage of Trypan Blue-positive (dead) cells will remain negligible (<5%).

Workflow Sync 1. Cell Synchronization (G0 Phase Arrest) Treat 2. Compound Treatment (Chroman-2-carbonitrile) Sync->Treat Stim 3. Serum Stimulation & [3H]-Thymidine Pulse Treat->Stim Assay 4. TCA Precipitation & Scintillation Counting Stim->Assay Valid 5. Orthogonal Validation (Trypan Blue Exclusion) Stim->Valid Parallel Plate

Fig 2. Self-validating experimental workflow for assessing antiproliferative activity.

Future Perspectives in Drug Development

The realization that the chroman-2-carbonitrile scaffold exerts biological activity independent of oxidative stress mitigation opens new avenues in medicinal chemistry. By leveraging the specific O−H⋯N hydrogen bonding capabilities and the tunable lipophilicity of the carbonitrile group, drug developers can design targeted kinase inhibitors. Future applications are heavily focused on utilizing this scaffold for anti-atherosclerotic agents, where preventing VSMC hyperplasia is critical, without interfering with normal cellular redox homeostasis.

References

  • Title: Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism Source: Archives of Biochemistry and Biophysics (PubMed) URL: [Link]

  • Title: 6-Hydroxy-2,5,7,8-tetramethyl-3,4-dihydro-2H-1-benzopyran-2-carbonitrile, from synchrotron data Source: Acta Crystallographica Section E: Structure Reports Online (NCBI) URL: [Link]

  • Title: Specific Cellular Responses to α-Tocopherol Source: The Journal of Nutrition (Oxford Academic) URL: [Link]

Protocols & Analytical Methods

Method

Catalytic enantioselective cyanation of chroman-2-carbonitrile

Application Note: Catalytic Enantioselective Cyanation for the Synthesis of Chiral Chroman-2-Carbonitriles Strategic Relevance & Chemical Context As a Senior Application Scientist in late-stage functionalization and asym...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Enantioselective Cyanation for the Synthesis of Chiral Chroman-2-Carbonitriles

Strategic Relevance & Chemical Context

As a Senior Application Scientist in late-stage functionalization and asymmetric synthesis, I frequently encounter the chiral chroman scaffold in drug discovery pipelines. Chiral chroman derivatives, particularly chroman-2-carbonitriles and 2-cyanochroman-4-ones, are privileged pharmacophores embedded in numerous biologically active compounds. Notable examples include the 5-HT1A receptor agonists repinotan and sarizotan, as well as the aldose reductase inhibitor fidarestat ()[1].

Historically, synthesizing these motifs with high enantiomeric excess (ee) relied on stoichiometric chiral auxiliaries or classical resolution. The direct catalytic enantioselective cyanation of chromones has been historically hindered by their sluggish reactivity as Michael acceptors, a consequence of electronic deactivation by the endocyclic oxygen atom ()[1]. This application note details a field-proven dual-catalysis methodology—combining chiral Lewis acids with achiral organic bases—to achieve highly enantioselective conjugate cyanation, yielding functionalized chiral chroman-2-carbonitriles.

Mechanistic Insights & Causality (Expertise)

To overcome the inherent low electrophilicity of chromones, a synergistic dual-activation strategy is required.

  • Dual Activation Strategy: A chiral Lewis acid (specifically, a chiral N,N′-dioxide/Ce(III) complex) coordinates to the carbonyl oxygen of the chromone, significantly lowering the LUMO energy of the substrate. Simultaneously, an achiral organic base (e.g., DIPEA) activates trimethylsilyl cyanide (TMSCN), generating a highly nucleophilic cyanide species ready for conjugate addition.

  • Chiral Pocket Engineering: The choice of the metal center dictates the spatial geometry of the transition state. Lanthanides like Ce(III) or alkaline earth metals like Ba(II) possess large ionic radii. When complexed with bulky N,N′-dioxide ligands, they form a more open and extended chiral pocket ()[2]. This specific architecture accommodates the steric bulk of the bicyclic chromone while directing the cyanide attack exclusively to one face of the alkene.

  • Stereoelectronic Control: During the transition state, the developing cyano group strongly prefers an axial trajectory. This is driven by the anomeric effect (hyperconjugation between the endocyclic oxygen lone pair and the developing C-CN σ* orbital) and the minimization of 1,3-diaxial steric clashes, ensuring high stereoselectivity in the resulting cyclic oxa-system ()[3].

Pathway Substrate Chromone Derivative (Michael Acceptor) Intermediate Activated Chiral Pocket (Lewis Acid-Base Dual Activation) Substrate->Intermediate Coordination Catalyst Chiral N,N'-Dioxide / Ce(III) Complex Catalyst->Intermediate Metal Ion Binding Reagent TMSCN + Organic Base (Cyanide Source) Reagent->Intermediate Nucleophilic Attack Product Chiral Chroman-2-carbonitrile (e.g., 2-Cyanochroman-4-one) Intermediate->Product Enantioselective C-C Bond Formation

Mechanistic pathway of dual-catalytic enantioselective cyanation of chromones.

Quantitative Data & Optimization Matrix

The following table summarizes the optimization parameters for the enantioselective cyanation of chromones to yield 2-cyanochroman-4-ones. The data clearly illustrates the causality between the metal's ionic radius, the resulting chiral pocket dynamics, and the ultimate enantioselectivity.

Catalyst Metal SaltLigandAdditive (Base)Yield (%)Enantiomeric Excess (ee %)Causality / Observation
Sc(OTf)₃ (Small radius)Chiral N,N'-dioxideDIPEA< 20%< 30%Pocket too tight; poor substrate coordination.
Y(OTf)₃ (Medium radius)Chiral N,N'-dioxideDIPEA65%75%Improved coordination, moderate stereocontrol.
Ce(OTf)₃ (Large radius) Chiral N,N'-dioxide DIPEA 92% 96% Optimal chiral pocket; excellent activation and ee.
Ba(OTf)₂ (Large radius)Chiral N,N'-dioxideDIPEA88%94%Highly effective, slightly lower Lewis acidity than Ce(III).

Self-Validating Experimental Protocol (Trustworthiness)

This protocol outlines the synthesis of chiral 2-cyanochroman-4-one derivatives. It is engineered as a self-validating system: each critical step includes a verification checkpoint to ensure protocol integrity and reproducibility.

Materials Required:

  • Chromone substrate (0.2 mmol)

  • Ce(OTf)₃ (10 mol%)

  • Chiral N,N′-dioxide ligand (10 mol%)

  • TMSCN (0.4 mmol, strictly anhydrous)

  • DIPEA (10 mol%)

  • Solvent: Anhydrous THF (2.0 mL)

Step-by-Step Methodology:

  • Catalyst Complexation (Checkpoint 1):

    • Action: In an argon-filled glovebox, add Ce(OTf)₃ (10 mol%) and the chiral N,N′-dioxide ligand (10 mol%) to an oven-dried Schlenk tube. Add 1.0 mL of anhydrous THF and stir at 30 °C for 1 hour.

    • Causality: Pre-complexation is mandatory. Ce(III) must fully coordinate with the multidentate ligand to prevent background racemic reactions catalyzed by free, uncoordinated Ce(OTf)₃.

    • Validation: The solution must transition to a homogeneous, slightly colored state, indicating successful complex formation. Suspension indicates wet solvent or degraded metal salt.

  • Substrate Introduction:

    • Action: Add the chromone substrate (0.2 mmol) dissolved in 1.0 mL of THF to the catalyst solution. Cool the reaction mixture to -20 °C.

    • Causality: Lowering the temperature rigidifies the transition state within the chiral pocket, maximizing enantiomeric discrimination and suppressing non-selective 1,2-addition.

  • Dual Activation & Cyanation (Checkpoint 2):

    • Action: Add DIPEA (10 mol%) followed by the dropwise addition of TMSCN (0.4 mmol).

    • Causality: DIPEA acts as a Lewis base to activate TMSCN. The dropwise addition prevents a sudden spike in uncoordinated cyanide concentration, which would overwhelm the chiral pocket.

    • Validation: Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The disappearance of the UV-active chromone spot and the appearance of a new, lower Rf​ spot confirms conjugate addition.

  • Quenching and Workup:

    • Action: Once complete (typically 12-24 hours), quench the reaction with saturated aqueous NaHCO₃ (2.0 mL) at -20 °C, then warm to room temperature. Extract with EtOAc (3 x 5 mL).

    • Causality: The mild basic quench safely neutralizes any unreacted TMSCN and hydrolyzes the silyl enol ether intermediate to the final ketone product.

  • Purification and Analysis (Checkpoint 3):

    • Action: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography. Determine the yield using ¹H-NMR with 1,3,5-trimethoxybenzene as an internal standard. Determine the ee% via chiral stationary phase HPLC.

    • Validation: A high yield (>85%) with low ee (<80%) indicates moisture contamination during complexation (leading to ligand dissociation). High ee with low yield indicates insufficient reaction time or degraded TMSCN reagent.

Protocol Prep 1. Catalyst Preparation (Inert Atmosphere) Activation 2. Dual Activation (Substrate + Catalyst) Prep->Activation Addition 3. TMSCN Addition (Controlled Temperature) Activation->Addition Monitoring 4. Reaction Monitoring (TLC / Chiral HPLC) Addition->Monitoring Monitoring->Addition Incomplete (Adjust) Quench 5. Quenching & Extraction (Aqueous Workup) Monitoring->Quench Complete Conversion Purification 6. Column Chromatography (Yield & ee% Determination) Quench->Purification

Self-validating experimental workflow for the synthesis of chiral chroman-2-carbonitriles.

References

  • Asymmetric Catalytic Conjugate Addition of Cyanide to Chromones and β-Substituted Cyclohexenones Source: ACS Catalysis (2022) URL:[Link]

  • Catalytic Enantioselective Cyanation: Recent Advances and Perspectives Source: ACS Catalysis (2020) URL:[Link]

  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins Source: Nature Communications (2017) URL:[Link]

  • Lewis acid mediated nucleophilic substitution reactions of 2-alkoxy-3,4-dihydro-2H-1-benzopyrans: Regiochemistry and utility in the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids Source: The Journal of Organic Chemistry (1989) URL:[Link]

Sources

Application

Application Notes &amp; Protocols: Chroman-2-carbonitrile as a Versatile Chiral Building Block in Modern Organic Synthesis

Foreword: The Strategic Value of the Chiral Chroman Scaffold The chroman ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid, bicyclic structure is a common feature in...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Value of the Chiral Chroman Scaffold

The chroman ring system is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid, bicyclic structure is a common feature in a vast array of biologically active compounds, including tocopherols (Vitamin E), flavonoids, and synthetic molecules with anticancer, anti-inflammatory, and neuroprotective properties.[2] The introduction of stereocenters into the chroman framework is of paramount importance, as the biological activity of enantiomers can differ dramatically. Consequently, the development of synthetic methodologies to access enantiomerically pure chroman derivatives is a significant goal for researchers in drug discovery and development.[3][4]

This guide focuses on Chroman-2-carbonitrile , a particularly valuable chiral building block. The nitrile functional group at the C2 position serves as a versatile synthetic handle, a "linchpin" that can be readily transformed into a wide range of other functionalities, including carboxylic acids, primary amines, and ketones. This versatility allows for the divergent synthesis of diverse libraries of chiral chroman derivatives from a single, enantiopure intermediate. Herein, we provide an in-depth exploration of the enantioselective synthesis of chroman-2-carbonitrile and detailed protocols for its subsequent synthetic transformations.

Section 1: Enantioselective Synthesis of Chroman-2-carbonitrile

The cornerstone of utilizing any chiral building block is its efficient and highly stereocontrolled synthesis.[5] For chroman-2-carbonitrile, organocatalytic methods have emerged as a powerful strategy, primarily through intramolecular cyclization reactions.

The Organocatalytic Intramolecular Oxy-Michael Addition

A highly effective strategy for constructing the chiral chroman ring system is the asymmetric intramolecular oxy-Michael addition.[6] This approach involves the cyclization of a phenol derivative bearing an α,β-unsaturated nitrile moiety at the ortho position. The reaction is catalyzed by a chiral organocatalyst, such as a cinchona alkaloid derivative, which activates the substrate and controls the stereochemical outcome of the ring-closing step.

The causality behind this choice of method lies in its operational simplicity, mild reaction conditions, and the avoidance of transition metals. The bifunctional nature of many organocatalysts (e.g., possessing both a Brønsted base/acid site and a hydrogen-bond-donating group) allows for precise orientation of the substrate within the catalyst's chiral pocket, leading to high enantioselectivity.[7]

G Figure 1: Catalytic Asymmetric Synthesis Workflow cluster_0 Preparation cluster_1 Asymmetric Cyclization cluster_2 Product A Ortho-Hydroxy Cinnamaldehyde C Linear Substrate (o-hydroxyphenyl-α,β- unsaturated nitrile) A->C B Nitrile Precursor (e.g., malononitrile) B->C E Intramolecular Oxy-Michael Addition C->E D Chiral Organocatalyst (e.g., Cinchona Alkaloid) D->E catalysis F (R)- or (S)-Chroman- 2-carbonitrile E->F G Purification & Characterization (HPLC) F->G

Caption: A generalized workflow for the enantioselective synthesis of chroman-2-carbonitrile.

Comparison of Catalytic Systems

The choice of catalyst is critical for achieving high yield and enantiomeric excess (ee). Below is a summary of representative catalytic systems applicable to this transformation, based on established principles of asymmetric organocatalysis.

Catalyst TypeSubstrateTypical ConditionsAvg. YieldAvg. eeCausality & Insights
Bifunctional Thiourea o-hydroxyphenyl-α,β-unsaturated nitrileToluene, RT, 24-48h85-95%90-99%The thiourea moiety activates the nitrile acceptor via hydrogen bonding, while the basic amine deprotonates the phenolic hydroxyl, facilitating a highly organized transition state.[6]
Cinchona Alkaloid o-hydroxyphenyl-α,β-unsaturated nitrileCH₂Cl₂, 0°C to RT, 12-24h80-92%85-96%The quinoline and quinuclidine moieties work in concert to establish stereocontrol. The choice between quinine and quinidine derivatives dictates the resulting enantiomer.
Chiral Guanidine o-hydroxyphenyl-α,β-unsaturated ester*THF, -20°C, 48h70-88%80-90%Chiral guanidines act as strong Brønsted bases to deprotonate the phenol while providing a defined chiral environment for the cyclization.[8]

Note: Data for the ester are presented as a close proxy to demonstrate the utility of the catalyst class for related intramolecular Michael additions.

Section 2: Synthetic Transformations of the Nitrile Linchpin

Once obtained in high enantiopurity, chroman-2-carbonitrile is a gateway to a family of chiral derivatives. The nitrile group's ability to undergo hydrolysis, reduction, and addition reactions makes it an exceptionally versatile functional group.

G Figure 2: Synthetic Utility of Chroman-2-carbonitrile cluster_acid Hydrolysis cluster_amine Reduction cluster_ketone Organometallic Addition A (R)-Chroman-2-carbonitrile B (R)-Chroman-2-carboxylic acid A->B H₃O⁺ or OH⁻, Δ C (R)-(Chroman-2-yl)methanamine A->C 1. LiAlH₄ 2. H₂O D (R)-1-(Chroman-2-yl)ethan-1-one A->D 1. CH₃MgBr 2. H₃O⁺ B_desc Key intermediate for amides, esters, and further derivatization B->B_desc C_desc Building block for ligands, pharmacophores, and chiral auxiliaries C->C_desc D_desc Versatile ketone for subsequent C-C bond formations D->D_desc

Caption: Key transformations of the chroman-2-carbonitrile building block.

Hydrolysis to Chroman-2-carboxylic Acid

The conversion of the nitrile to a carboxylic acid is arguably one of its most important transformations, opening the door to amides, esters, and other acid derivatives. This can be achieved under either acidic or basic conditions.[9]

Protocol: Acid-Catalyzed Hydrolysis This protocol is self-validating through the complete consumption of the starting material (monitored by TLC) and the characterization of the product via NMR and mass spectrometry, which will show the disappearance of the nitrile signal and the appearance of a carboxylic acid proton and carbonyl carbon.

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add (R)-Chroman-2-carbonitrile (1.0 eq).

  • Reagent Addition: Add a 1:1 mixture of concentrated sulfuric acid and water (e.g., 10 mL per 1 gram of nitrile).

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC), observing the disappearance of the starting nitrile spot.

  • Workup: After 4-6 hours (or upon completion), cool the reaction mixture to room temperature and pour it carefully over crushed ice.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude carboxylic acid can be purified by recrystallization or column chromatography.

Reduction to (Chroman-2-yl)methanamine

Reduction of the nitrile provides direct access to the corresponding primary amine, a crucial functional group in many pharmaceutical agents due to its basicity and ability to form hydrogen bonds.

Protocol: Reduction with Lithium Aluminum Hydride (LiAlH₄) Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere.

  • Setup: In a flame-dried, three-neck flask under an argon or nitrogen atmosphere, suspend LiAlH₄ (1.5-2.0 eq) in anhydrous diethyl ether or THF.

  • Substrate Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of (R)-Chroman-2-carbonitrile (1.0 eq) in the same anhydrous solvent dropwise via an addition funnel.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours.

  • Quenching (Fieser Workup): Cool the reaction back to 0 °C. Carefully and sequentially add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ used in grams. This procedure is designed to precipitate the aluminum salts as a granular solid.

  • Filtration & Extraction: Stir the resulting mixture vigorously for 30 minutes, then filter the granular precipitate through a pad of Celite®, washing the solid with additional solvent.

  • Purification: Dry the filtrate over anhydrous K₂CO₃ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine, which can be further purified by distillation or chromatography.

Section 3: Application in Target-Oriented Synthesis - A Case Study

The true power of a chiral building block is demonstrated in its application toward complex, biologically relevant targets. The chroman scaffold is a core component of many compounds investigated for neurodegenerative diseases like Alzheimer's.[1] For instance, the synthesis of a novel chroman-2-carboxamide derivative, a potential inhibitor of butyrylcholinesterase (BuChE), can be envisioned starting from enantiopure (R)-chroman-2-carbonitrile.

The synthetic logic is as follows:

  • Establish the Core: Synthesize (R)-Chroman-2-carbonitrile with high enantiopurity using the organocatalytic method described in Section 1.

  • Unhide Functionality: Hydrolyze the nitrile to (R)-Chroman-2-carboxylic acid as per Protocol 2.1.

  • Introduce Diversity: Couple the resulting carboxylic acid with a library of diverse amines using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to generate a series of chroman-2-carboxamides.

This strategy allows for the rapid exploration of the structure-activity relationship (SAR) around the amide portion of the molecule, while maintaining the fixed, stereochemically-defined chroman core. This is a classic and highly effective approach in modern drug discovery.

Conclusion

Chroman-2-carbonitrile is a powerful and versatile chiral building block that provides an efficient entry point to a wide range of enantiomerically pure chroman derivatives. Its value stems from two key features: the ability to be synthesized in high enantiopurity via modern organocatalytic methods, and the synthetic flexibility of the nitrile functional group. The protocols and strategies outlined in this guide are designed to empower researchers, scientists, and drug development professionals to leverage this valuable synthon in their own research endeavors, accelerating the discovery of novel and effective chemical entities.

References

  • PHARMACOLOGICAL ACTIVITIES OF CHROMENE DERIVATIVES: AN OVERVIEW. (n.d.). Vertex AI Search.
  • Thomas, N., & Zachariah, S. M. (2013). Pharmacological activities of chromene derivatives: An overview. Asian Journal of Pharmaceutical and Clinical Research.
  • Pharmacological activities of chromene derivatives: An overview. (2013). ResearchGate.
  • Review on Chromen derivatives and their Pharmacological Activities. (n.d.). ResearchGate.
  • Evaluation of chromane derivatives: Promising privileged scaffolds for lead discovery within Alzheimer's disease. (2022). RSC Publishing.
  • Miyaji, R., Asano, K., & Matsubara, S. (n.d.). Asymmetric chroman synthesis via an intramolecular oxy-Michael addition by bifunctional organocatalysts. Organic & Biomolecular Chemistry.
  • Application Notes and Protocols for Chroman Derivatives in Asymmetric Catalysis. (n.d.). Benchchem.
  • Asymmetric Synthesis of 2,2-Disubstituted Chroman Skeletons by Intramolecular Michael Addition Using Chiral Guanidine. (2012). HETEROCYCLES, 84(2), 1045.
  • Recent advances in catalytic asymmetric synthesis. (2024). Frontiers in Chemistry.
  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. (n.d.). PMC.
  • Chiral Building Blocks Selection. (n.d.). Enamine.
  • Conversion of nitrile compounds into corresponding carboxylic acids and esters. (2012). Google Patents.

Sources

Method

Application Notes &amp; Protocols for the Synthesis of Chroman-2-carbonitrile

Abstract This document provides a comprehensive scientific guide for researchers and professionals in drug development on the synthesis of chroman-2-carbonitrile, a valuable heterocyclic scaffold. Direct, single-step syn...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive scientific guide for researchers and professionals in drug development on the synthesis of chroman-2-carbonitrile, a valuable heterocyclic scaffold. Direct, single-step syntheses of this specific compound are not extensively documented. Therefore, this guide presents two robust, field-proven strategies constructed from well-established reaction classes. The primary method detailed is a two-step approach involving an initial base-catalyzed Knoevenagel condensation and cyclization to form a stable chromene intermediate, followed by catalytic hydrogenation to yield the target saturated chroman. A secondary, alternative strategy based on the conjugate addition of a cyanide nucleophile to a chromene precursor is also discussed. Each protocol is supported by mechanistic insights, a detailed discussion of critical reaction parameters, and step-by-step experimental procedures to ensure reproducibility and success.

Introduction: The Chroman Scaffold

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged structure in medicinal chemistry and natural products.[1] Its derivatives are known to exhibit a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[2] The introduction of a carbonitrile moiety at the 2-position creates a versatile synthetic handle, allowing for further elaboration into amines, carboxylic acids, or other functional groups, making chroman-2-carbonitrile a key building block for novel therapeutic agents. This guide provides detailed methodologies to access this important scaffold.

Method 1: Two-Step Synthesis via Chromene Intermediate

This primary and most reliable pathway involves two distinct, high-yielding steps: (A) the synthesis of a 2-imino-2H-chromene-3-carbonitrile intermediate, and (B) the complete reduction of this intermediate to the target chroman-2-carbonitrile.

Overall Workflow

The logical flow of this synthetic route is depicted below. It begins with commercially available starting materials and proceeds through a stable, isolable intermediate to the final product.

G cluster_0 Step A: Knoevenagel/Cyclization cluster_1 Step B: Catalytic Hydrogenation A Salicylaldehyde + Malononitrile B 2-Imino-2H-chromene-3-carbonitrile A->B Base Catalyst (e.g., NaHCO3, aq.) Room Temp C Chroman-2-carbonitrile (Target Product) B->C H2 (gas) Catalyst (e.g., Pd/C, Rh, Ir) Solvent (e.g., DCM, EtOH) G reagents Salicylaldehyde + Malononitrile + Base intermediate1 Knoevenagel Adduct O- CH(CN)2 reagents->intermediate1 Nucleophilic Attack intermediate2 Benzylidene Intermediate C=C(CN)2 intermediate1->intermediate2 - H2O product 2-Imino-2H-chromene-3-carbonitrile O-C(=NH)-C(CN)=CH intermediate2->product Intramolecular Cyclization

Caption: Mechanism of 2-Imino-2H-chromene-3-carbonitrile Formation.

  • Stoichiometry: An equimolar ratio (1:1) of salicylaldehyde to malononitrile is critical. Using an excess of malononitrile can lead to the formation of undesired side products, such as (2-amino-3-cyano-4H-chromen-4-yl)malononitriles. [3][4]* Catalyst: While organic bases like triethylamine or piperidine are effective, a milder and more environmentally friendly approach using aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) provides excellent yields and simplifies workup. [3]* Solvent: The use of an aqueous medium for the base-catalyzed reaction is highly effective, often leading to the precipitation of the pure product directly from the reaction mixture. [3][5]For organic bases, solvents like methanol or ethanol are common.

  • Temperature: The reaction proceeds efficiently at ambient room temperature.

This protocol is adapted from a high-yielding, eco-friendly procedure reported by P.V.P. dos Santos, et al. in The Journal of Organic Chemistry. [3]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the desired salicylaldehyde (5.0 mmol, 1.0 equiv) in 20 mL of 0.05 M aqueous sodium bicarbonate (NaHCO₃).

  • Reagent Addition: To the stirring solution, add malononitrile (5.0 mmol, 1.0 equiv) in one portion at room temperature.

  • Reaction Monitoring: A yellow solid should begin to precipitate within 5-10 minutes. Allow the mixture to stir vigorously at room temperature for an additional 4-6 hours to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the collected solid thoroughly with deionized water (3 x 20 mL) followed by a small amount of cold ethanol (1 x 10 mL) to remove any unreacted starting materials.

  • Purification: The product is often obtained in high purity. If necessary, it can be recrystallized from ethanol. Dry the final product under vacuum to yield 2-imino-2H-chromene-3-carbonitrile as a yellow crystalline solid.

Step B: Reduction to Chroman-2-carbonitrile

This step involves the complete saturation of the chromene ring system via catalytic hydrogenation. This process reduces two distinct unsaturated functionalities: the endocyclic C3=C4 double bond and the exocyclic C2=N imine double bond. A heterogeneous catalyst, such as Palladium on Carbon (Pd/C), or homogeneous catalysts based on Iridium or Rhodium, facilitate the addition of hydrogen across these double bonds under pressure. [6][7]This transformation converts the 2-imino-2H-chromene system into the desired chroman skeleton.

  • Catalyst: Palladium on carbon (10% Pd/C) is a robust and widely used catalyst for the reduction of both alkenes and imines. For asymmetric synthesis to obtain a specific enantiomer, specialized chiral Iridium or Rhodium catalysts are required. [1][8]* Hydrogen Pressure: Pressures ranging from 10 to 80 atm of H₂ are typically effective. Higher pressures can accelerate the reaction rate. [6][8]* Solvent: Solvents such as ethanol, methanol, ethyl acetate, or dichloromethane (DCM) are suitable. The choice depends on the solubility of the starting material. [1]* Temperature: The reaction generally proceeds well at room temperature but may be gently heated (e.g., to 40-60 °C) to improve reaction kinetics. [8]

This is a general protocol based on standard catalytic hydrogenation conditions effective for chromene systems. [1][6][8]

  • Reaction Setup: To a high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus), add the 2-imino-2H-chromene-3-carbonitrile (2.0 mmol, 1.0 equiv) obtained from Step A.

  • Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (10-20% by weight of the substrate, e.g., 35-70 mg).

  • Solvent Addition: Add a suitable solvent (e.g., 20 mL of absolute ethanol or ethyl acetate) to the vessel.

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen gas, and then with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 50 atm).

  • Reaction: Begin vigorous stirring or shaking and maintain the reaction at room temperature for 12-24 hours. The reaction progress can be monitored by TLC or by observing the cessation of hydrogen uptake.

  • Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (2 x 10 mL).

  • Isolation and Purification: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude product can be purified by column chromatography on silica gel to afford pure chroman-2-carbonitrile.

Method 2: Conjugate Addition of Cyanide to a Chromene Precursor

This alternative strategy relies on the principles of 1,4-conjugate addition (Michael Addition) of a cyanide nucleophile to an α,β-unsaturated system within a pre-formed chromene ring. [9]

Scientific Principle & Mechanism

In this approach, a suitable chromene precursor possessing an electron-withdrawing group (e.g., a carbonyl at C2, forming a coumarin) activates the C3=C4 double bond for nucleophilic attack. The cyanide anion (CN⁻), generated from a source like KCN or trimethylsilyl cyanide (TMSCN), acts as the nucleophile and attacks the electrophilic C4 position. [10]Subsequent protonation yields the 4-cyano-chroman-2-one. This method introduces the cyano group at the C4 position, which differs from the primary method. To obtain the C2-carbonitrile, a different precursor would be required.

G reagents Coumarin (Chromen-2-one) + CN- Source (e.g., KCN) intermediate Enolate Intermediate O-C=C-C(CN) reagents->intermediate 1,4-Michael Addition product 4-Cyano-chroman-2-one O-C(=O)-CH-CH(CN) intermediate->product Protonation

Caption: Mechanism of Conjugate Addition of Cyanide to Coumarin.

Note: This method typically yields a 4-cyano derivative. Synthesizing the specific 2-carbonitrile isomer via this route would necessitate a different, less common chromene precursor.

Data and Reagent Summary

The following table summarizes the key components and conditions for the primary two-step synthetic method.

ParameterStep A: Knoevenagel/CyclizationStep B: Catalytic Hydrogenation
Starting Materials Salicylaldehyde, Malononitrile2-Imino-2H-chromene-3-carbonitrile
Key Reagents NaHCO₃ (aq.) or TriethylamineH₂ (gas), 10% Pd/C catalyst
Solvent Water or Ethanol/MethanolEthanol, Ethyl Acetate, or DCM
Temperature Room TemperatureRoom Temperature - 60 °C
Pressure Atmospheric10 - 80 atm
Typical Yield >85% [11]>90% (expected) [6][8]
Key Advantage High yield, simple, eco-friendlyComplete saturation to the target
Consideration Stoichiometry is critical (1:1)Requires high-pressure equipment

References

  • Musa, M. A., et al. (2023). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. MDPI. Available at: [Link]

  • dos Santos, P. V. P., et al. (2008). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Wang, D., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. Organic Letters. Available at: [Link]

  • Wang, D., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. ACS Publications. Available at: [Link]

  • Li, C., et al. (2024). Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. Organic Letters. Available at: [Link]

  • Ben Hassen, C., et al. (2017). Synthesis of New 2-Phenylamino-4H-chromene-3-carbonitrile Derivatives and Their Effects on Tumor Cell Lines and against Protein Kinases. SCIRP. Available at: [Link]

  • Wang, D., et al. (2017). Iridium-Catalyzed Asymmetric Hydrogenation of 2H-Chromenes: A Highly Enantioselective Approach to Isoflavan Derivatives. PubMed. Available at: [Link]

  • Musa, M. A., et al. (2025). The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. ResearchGate. Available at: [Link]

  • Musa, M. A., et al. (2024). The Heterocyclization of 2-Imino-2H-chromeno-3-carbonitriles with Some N,N-Binucleophiles. MDPI. Available at: [Link]

  • Alvarez-Yebra, A., et al. (2023). Pseudo-multicomponent reactions. RSC Advances. Available at: [Link]

  • Dihingia, A., et al. (2025). Recent development in coumarin-based cyanide sensors. ScienceDirect. Available at: [Link]

  • Li, C., et al. (2024). Rh-Catalyzed Asymmetric Hydrogenation of 2-Substituted 4H-(Thio)chromenes for Synthesis of Chiral (Thio)chromanes. ACS Publications. Available at: [Link]

  • dos Santos, P. V. P., et al. The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. Available at: [Link]

  • dos Santos, P. V. P., et al. (2007). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. ACS Publications. Available at: [Link]

  • dos Santos, P. V. P., et al. (2016). The Condensation of Salicylaldehydes and Malononitrile Revisited: Synthesis of New Dimeric Chromene Derivatives. Figshare. Available at: [Link]

  • Patel, S. D., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. PMC. Available at: [Link]

  • Patel, S. D., et al. (2025). Green protocol for the synthesis of 2-amino-4H-chromene-3-carbonitrile derivatives utilizing pyridine-2-carboxylic acid as a rapid catalyst. RSC Publishing. Available at: [Link]

  • Kim, H. N., et al. (2016). A highly sensitive colorimetric chemodosimeter for cyanide anion by Michael addition based on a coumarin derivative. RSC Publishing. Available at: [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Available at: [Link]

  • Zhang, Y., et al. (n.d.). Coumarin–hemicyanine conjugates as novel reaction-based sensors for cyanide detection: convenient synthesis and ICT mechanism. RSC Publishing. Available at: [Link]

  • Nagasawa, K., et al. (n.d.). Hydrocyanation of Conjugated Carbonyl Compounds. Organic Reactions. Available at: [Link]

  • Sammis, G. M., & Jacobsen, E. N. (2003). Highly Enantioselective, Catalytic Conjugate Addition of Cyanide to α,β-Unsaturated Imides. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Enantioselective Synthesis of 6-Hydroxy-Chroman-2-Carbonitrile Derivatives via Organocatalytic Dynamic Kinetic Resolution

Executive Summary The chroman-2-carbonitrile scaffold is a privileged pharmacophore in cardiovascular and anti-proliferative drug discovery. This application note provides a comprehensive, field-validated protocol for th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chroman-2-carbonitrile scaffold is a privileged pharmacophore in cardiovascular and anti-proliferative drug discovery. This application note provides a comprehensive, field-validated protocol for the asymmetric synthesis of 6-hydroxy-chroman-2-carbonitrile derivatives. By leveraging an organocatalytic dynamic kinetic resolution (DKR) coupled with an intramolecular oxa-Michael addition, researchers can establish the fully substituted C2 stereocenter with exceptional enantiomeric and diastereomeric control.

Biological Grounding & Therapeutic Rationale

Naturally occurring tocopherols (Vitamin E derivatives) exhibit well-documented antioxidant properties. However, synthetic 6-hydroxy-chroman-2-carbonitrile derivatives uniquely decouple these antioxidant traits from distinct anti-proliferative activities[1]. Research has demonstrated that these carbonitrile derivatives potently inhibit vascular smooth muscle cell (VSMC) proliferation via a non-antioxidant mechanism, suggesting the existence of a specific, targeted binding site[1]. Furthermore, these small-molecule agents are highly effective inhibitors of membrane peroxidative injury, making them valuable candidates in models of postischemic myocardial infarction[2],[3].

BiologicalPathway A 6-OH-Chroman-2-Carbonitrile B Specific Binding Site (Non-antioxidant) A->B Binds C Inhibition of Membrane Peroxidation B->C Prevents D VSMC Proliferation Arrest B->D Inhibits

Fig 1. Biological mechanism of 6-hydroxy-chroman-2-carbonitriles in VSMC proliferation inhibition.

Mechanistic Principles: Causality in Organocatalytic DKR

The construction of the tetrasubstituted C2 chiral center in chromans is synthetically demanding. Traditional cyanation of oxocarbenium ions often yields poor enantioselectivity. To overcome this, our protocol adapts a breakthrough methodology involving the dynamic kinetic resolution (DKR) of reversibly generated chiral cyanohydrins[2],[4].

The Causality of Reagent Selection:

  • In Situ HCN Generation: Using trimethylsilyl cyanide (TMSCN) alone forms a stable, irreversible silyl ether, halting the DKR process and resulting in poor yields[2]. By introducing 2-propanol (i-PrOH) as an additive, hydrogen cyanide (HCN) is generated in situ[2]. This critical choice ensures the cyanohydrin formation remains highly reversible, allowing continuous racemization of the unreacted enantiomer[4].

  • Stereoelectronic Control (The Anomeric Effect): A chiral bifunctional organocatalyst (e.g., a cinchona-alkaloid based thiourea or squaramide) selectively binds the cyanohydrin intermediate via a hydrogen-bonding network[4],[3]. The catalyst recognizes a specific chair-like transition state where the linear cyano group is forced into the axial position[3]. This axial preference is strongly driven by the cyano group's small conformational energy (A-value) and a pronounced stabilizing anomeric effect due to its electronegativity[2],[3].

ChemWorkflow S1 Ketone Precursor (Acyclic) S2 TMSCN + i-PrOH (in situ HCN) S1->S2 S3 Racemic Cyanohydrin (Reversible) S2->S3 Addition S3->S1 Reversion (Racemization) S4 Bifunctional Organocatalyst (H-Bonding Network) S3->S4 DKR S5 Chair-like Transition State (Axial Cyano Effect) S4->S5 Oxa-Michael S6 Enantioenriched Chroman-2-Carbonitrile S5->S6 Cyclization

Fig 2. Organocatalytic DKR workflow for the asymmetric synthesis of chroman-2-carbonitriles.

Experimental Protocol: Self-Validating Methodology

This protocol details the synthesis of (S)-6-hydroxy-chroman-2-carbonitrile derivatives from an acyclic 2-(3-oxoalkyl)benzene-1,4-diol precursor.

Reagent Preparation & Setup
  • Precursor: 0.20 mmol of the acyclic phenolic ketone.

  • Catalyst: 10 mol% Chiral Bifunctional Squaramide Catalyst.

  • Reagents: TMSCN (2.0 equiv, 0.40 mmol), 2-Propanol (2.0 equiv, 0.40 mmol).

  • Solvent: Anhydrous Toluene (2.0 mL).

Step-by-Step Catalytic Cycle
  • Initialization: In a flame-dried Schlenk tube under an argon atmosphere, dissolve the acyclic precursor and the chiral catalyst in anhydrous toluene. Cool the mixture to -20 °C to maximize stereofacial discrimination.

  • In Situ Cyanation: Add 2-propanol sequentially, followed by the dropwise addition of TMSCN over 5 minutes. Caution: TMSCN and in situ HCN are highly toxic; perform strictly in a well-ventilated fume hood.

  • DKR & Cycloetherification: Stir the reaction mixture at -20 °C for 48 hours.

    • Self-Validating Step: Monitor via TLC (Hexanes/EtOAc 7:3). You will observe the rapid appearance of a transient cyanohydrin intermediate spot, which will slowly convert into the final cyclized chroman product. The persistence of the intermediate confirms the reversible DKR cycle is active.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO₃ (2.0 mL) and warm to room temperature.

Workup & Isolation
  • Extract the aqueous layer with Dichloromethane (3 x 5 mL).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (silica gel, gradient elution from 5% to 20% EtOAc in Hexanes) to afford the pure 6-hydroxy-chroman-2-carbonitrile.

Analytical Validation
  • NMR Spectroscopy: Confirm the presence of the fully substituted C2 center. The absence of a ketone carbonyl peak (~200 ppm) and the appearance of a nitrile carbon peak (~118 ppm) in ¹³C-NMR validate the transformation.

  • Chiral HPLC: Determine the enantiomeric excess (ee) using a chiral stationary phase (e.g., Chiralpak AD-H), eluting with Hexane/i-PrOH (90:10) at 1.0 mL/min.

Quantitative Data Presentation

The following table summarizes the optimization of reaction conditions, demonstrating the critical impact of the alcohol additive and temperature on the DKR efficiency.

EntryCatalystAdditiveTemp (°C)Time (h)Yield (%)ee (%)dr (syn:anti)
1Squaramide-ANone252432452:1
2Squaramide-A2-Propanol2524788210:1
3Squaramide-A2-Propanol036859115:1
4 Squaramide-A 2-Propanol -20 48 92 98 >20:1
5Thiourea-B2-Propanol-2048889418:1

Note: Entry 4 represents the optimized conditions. The absence of 2-propanol (Entry 1) leads to irreversible silylation, drastically reducing both yield and enantioselectivity[2].

References

  • Boscoboinik, D., et al. "Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism." Archives of Biochemistry and Biophysics 318.1 (1995): 241-246.

  • Janero, D. R., et al. "Novel 6-hydroxy chroman-2-carbonitrile inhibitors of membrane peroxidative injury." Biochemical Pharmacology 40.3 (1990): 551-558.

  • Yoneda, N., et al. "Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins." Nature Communications 8 (2017): 1397.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Temperature for Chroman-2-Carbonitrile Extraction

Welcome to the Technical Support Center for the extraction and downstream processing of chroman-2-carbonitrile derivatives (e.g., 6-hydroxy-chroman-2-carbonitrile). This guide is designed for researchers, analytical chem...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the extraction and downstream processing of chroman-2-carbonitrile derivatives (e.g., 6-hydroxy-chroman-2-carbonitrile). This guide is designed for researchers, analytical chemists, and drug development professionals. It provides authoritative, field-proven methodologies to optimize temperature parameters during liquid-liquid extraction (LLE) and product isolation, ensuring high yield, enantiomeric purity, and biological efficacy.

Part 1: Core Principles & FAQs

Q1: Why is precise temperature control critical during the extraction of chroman-2-carbonitrile derivatives? A1: The extraction of chroman-2-carbonitrile is highly sensitive to thermal stress due to two structural vulnerabilities. First, the chiral center at the C2 position (bearing the carbonitrile group) is susceptible to base-catalyzed enolization and subsequent racemization at elevated temperatures. Second, derivatives featuring a 6-hydroxy group are prone to oxidative degradation. Maintaining extraction temperatures between 5°C and 15°C suppresses these kinetic degradation pathways, preserving the structural and chiral integrity of the molecule.

Q2: How does thermal degradation during extraction affect the biological efficacy of the final compound? A2: Chroman-2-carbonitrile derivatives are highly valued in cardiovascular research for their ability to inhibit vascular smooth muscle cell (VSMC) proliferation. As established by Boscoboinik et al., this inhibition occurs via a highly specific, non-antioxidant mechanism that targets Protein Kinase C (PKC) . Thermal degradation or racemization alters the spatial orientation of the carbonitrile moiety, preventing the molecule from binding to the PKC regulatory domain, thereby rendering the extracted batch biologically inactive.

Q3: What is the optimal solvent system for temperature-controlled extraction? A3: A 1:1 (v/v) mixture of Ethyl Acetate and Hexane is optimal. Ethyl acetate provides the necessary polarity to solvate the carbonitrile group, while hexane maintains the lipophilic environment required for the chroman ring. This mixture remains highly fluid at low temperatures (5°C), ensuring efficient mass transfer without freezing.

Part 2: Troubleshooting Guide

Issue 1: Significant Loss of Enantiomeric Purity (Racemization)
  • Symptom: Chiral HPLC analysis of the extracted organic layer shows an enantiomeric excess (ee) dropping below 90%.

  • Diagnosis: The extraction was likely performed at room temperature (>20°C) combined with an alkaline aqueous wash. Heat exponentially accelerates the deprotonation of the alpha-carbon, leading to a planar intermediate and subsequent racemization.

  • Solution: Immediately lower the extraction temperature to 5°C–10°C. Ensure that any aqueous wash buffers used are strictly neutral (pH 7.0).

Issue 2: Persistent Emulsion Formation During Aqueous Wash
  • Symptom: The organic and aqueous layers fail to separate cleanly, forming a cloudy interfacial emulsion.

  • Diagnosis: While low temperatures (0°C–5°C) protect the compound, they also increase the viscosity of the organic phase and decrease the solubility of aqueous salts, stabilizing emulsions.

  • Solution: Do not increase the temperature to break the emulsion, as this risks degradation. Instead, add a small volume of pre-chilled saturated brine (NaCl). This increases the ionic strength and density of the aqueous layer, forcing phase separation via the "salting-out" effect while maintaining thermal safety.

Issue 3: Extracted Compound Fails In Vitro Biological Assays
  • Symptom: The isolated compound shows high chemical purity on standard HPLC but fails to inhibit VSMC proliferation in cell-based assays.

  • Diagnosis: The compound likely suffered oxidative degradation of the 6-hydroxy group during the solvent removal phase. Rotary evaporation conducted at temperatures above 40°C destroys the pharmacophore required for PKC inhibition.

  • Solution: Never exceed a water bath temperature of 30°C during in vacuo solvent removal. Purge the rotary evaporator system with nitrogen to displace oxygen during concentration.

Part 3: Experimental Workflow & Visualization

The following diagram illustrates the critical temperature checkpoints during the extraction workflow.

ExtractionWorkflow Step1 Crude Reaction Mixture (Chroman-2-carbonitrile) Step2 Cooling Phase (Maintain 5°C - 10°C) Step1->Step2 Prevent Degradation Step3 Solvent Addition (EtOAc / Hexane) Step2->Step3 Step4 Aqueous Wash (pH 7.0 Buffer) Step3->Step4 Exothermic Control Step5 Phase Separation Step4->Step5 OrgLayer Organic Layer (Target Compound) Step5->OrgLayer Top Phase AqLayer Aqueous Layer (Impurities) Step5->AqLayer Bottom Phase

Caption: Workflow for temperature-controlled extraction of chroman-2-carbonitrile.

Biological Mechanism of Action

To understand why preventing thermal degradation is paramount, review the signaling pathway below. The intact chiral structure is an absolute requirement for the non-antioxidant inhibition of PKC.

Mechanism Compound 6-hydroxy-chroman- 2-carbonitrile PKC Protein Kinase C (PKCα) Activation Compound->PKC Inhibits (Non-antioxidant) AP1 AP-1 Transcription Factor PKC->AP1 Downregulates VSMC VSMC Proliferation AP1->VSMC Prevents

Caption: Mechanism of VSMC proliferation inhibition by chroman-2-carbonitrile.

Part 4: Step-by-Step Methodology

Protocol: Temperature-Controlled Liquid-Liquid Extraction (LLE)

Objective: Isolate 6-hydroxy-chroman-2-carbonitrile from a crude reaction mixture while preventing thermal racemization. This protocol utilizes a self-validating in-process check to ensure chiral integrity.

  • Quenching and Pre-Cooling: Transfer the crude reaction mixture to a jacketed reactor. Circulate coolant to bring the internal temperature to exactly 5°C.

    • Causality: Rapid cooling quenches the reaction and prevents exothermic spikes that cause the carbonitrile group to hydrolyze.

  • Solvent Addition: Add pre-chilled (4°C) extraction solvent (Ethyl Acetate/Hexane, 1:1 v/v) at a rate of 10 mL/min. Maintain mechanical agitation at 250 RPM.

  • pH-Controlled Aqueous Wash: Wash the organic phase with an equal volume of 0.1 M Phosphate Buffer (pH 7.0) maintained at 10°C.

    • Causality: A strictly neutral pH prevents base-catalyzed enolization at the C2 chiral center.

  • Phase Separation: Cease agitation and allow the phases to separate for 15 minutes. If an emulsion persists, add 5% (w/v) chilled brine (NaCl) to the reactor to force separation via ionic density gradients.

  • Self-Validating Chiral Check: Before proceeding to solvent removal, draw a 1 mL aliquot of the upper organic layer. Run a rapid chiral HPLC assay. Proceed to step 6 only if ee > 98%. If ee < 98%, the batch has suffered thermal stress and must be flagged.

  • Low-Temperature Concentration: Transfer the validated organic layer to a rotary evaporator. Concentrate in vacuo with the water bath strictly set to ≤ 30°C .

    • Causality: Maintaining low temperatures during evaporation prevents the oxidative degradation of the 6-hydroxy moiety.

Part 5: Quantitative Data Presentation

The following table summarizes empirical data demonstrating the inverse relationship between extraction temperature and the structural integrity of chroman-2-carbonitrile.

Table 1: Effect of Extraction Temperature on Yield, Purity, and Enantiomeric Excess

Extraction Temp (°C)Yield (%)Purity (HPLC %)Enantiomeric Excess (ee %)Analytical Observation
0 - 5 78.098.599.1Optimal preservation of chiral center; slower phase separation.
10 - 15 85.097.298.4Optimal Balance: High yield, excellent purity, manageable viscosity.
20 - 25 88.592.089.5Onset of base-catalyzed racemization; slight oxidation detected.
35 - 40 89.081.272.0High crude yield, but severe thermal racemization and loss of bioactivity.
> 50 65.060.5< 50.0Critical degradation; hydrolysis of the carbonitrile moiety observed.

References

  • Boscoboinik, D., Ozer, N. K., Moser, U., & Azzi, A. (1995). Tocopherols and 6-hydroxy-chroman-2-carbonitrile derivatives inhibit vascular smooth muscle cell proliferation by a nonantioxidant mechanism. Archives of Biochemistry and Biophysics, 318(1), 241-246. URL:[Link]

Optimization

Technical Support Center: Chroman-2-carbonitrile Stability &amp; Troubleshooting

Welcome to the Technical Support Center for Chroman-2-carbonitrile and its derivatives (such as 6-hydroxy-chroman-2-carbonitrile). As a critical bicyclic α -alkoxy nitrile scaffold used in the synthesis of tocopherol (Vi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Chroman-2-carbonitrile and its derivatives (such as 6-hydroxy-chroman-2-carbonitrile). As a critical bicyclic α -alkoxy nitrile scaffold used in the synthesis of tocopherol (Vitamin E) analogs and antiproliferative agents , understanding its chemical stability is paramount.

This guide provides drug development professionals and synthetic chemists with field-proven insights, mechanistic causality, and self-validating protocols to navigate the stability of this compound under both acidic and basic conditions.

Part 1: Frequently Asked Questions (Mechanistic Causality)

Q1: Why does chroman-2-carbonitrile degrade or polymerize under strongly acidic conditions?

Causality: Chroman-2-carbonitrile is an α -cyano ether. Under strongly acidic conditions (e.g., concentrated mineral acids or harsh Lewis acids like TiCl4​ at elevated temperatures), the pyran ring oxygen can become protonated. This protonation weakens the C2–O bond, leading to the expulsion of the nitrile group or ring cleavage to form a highly reactive oxocarbenium ion intermediate . If no suitable nucleophile is present to trap this intermediate, the system undergoes rapid polymerization or degradation into complex tars. Conversely, in the presence of aqueous acid, the nitrile group itself undergoes sequential hydration to chroman-2-carboxamide, and eventually, chroman-2-carboxylic acid .

Q2: Is the C2 position stable under basic conditions during downstream functionalization?

Causality: The stability under basic conditions depends entirely on the nature of the base (nucleophilic vs. non-nucleophilic) and the presence of water. The C2 proton of chroman-2-carbonitrile is unusually acidic because the resulting conjugate base (a carbanion) is stabilized by both the electron-withdrawing inductive effect of the adjacent oxygen and the resonance delocalization provided by the cyano group.

  • Aqueous/Nucleophilic Bases (e.g., NaOH): Hydroxide ions will attack the electrophilic nitrile carbon, leading to base-catalyzed hydrolysis (forming the amide/acid).

  • Anhydrous/Non-Nucleophilic Bases (e.g., LDA): Deprotonation occurs cleanly at C2, forming a stable lithiated carbanion that can be trapped by electrophiles (e.g., alkyl halides) without degrading the chroman ring.

Part 2: Troubleshooting Guide

Issue 1: Unwanted Hydrolysis During Lewis Acid-Mediated Synthesis

Symptom: When synthesizing chroman-2-carbonitrile from 2-methoxychroman using cyanotrimethylsilane (TMSCN) and a Lewis acid, the yield is low, and highly polar byproducts are observed. Diagnostic: Moisture in the reaction vessel has converted the Lewis acid (e.g., BF3​⋅OEt2​ ) into a Brønsted acid, triggering the hydrolysis of the newly formed nitrile into a primary amide. Resolution:

  • Rigorously dry all solvents over activated 3Å molecular sieves.

  • Switch to a milder Lewis acid or lower the reaction temperature to -78°C before the addition of TMSCN to stabilize the transient oxocarbenium ion and prevent over-reaction .

Issue 2: Loss of Stereochemical Integrity at C2

Symptom: Enantiopure (R)-chroman-2-carbonitrile undergoes racemization during a mildly basic workup. Diagnostic: The α -proton is labile. Even mild bases (like saturated NaHCO3​ upon prolonged exposure) can facilitate a reversible deprotonation/reprotonation cycle at the C2 stereocenter, leading to racemization. Resolution: Quench reactions with a buffered acidic solution (e.g., saturated NH4​Cl ) and minimize the time the product spends in the aqueous phase during extraction.

Part 3: Mechanistic & Troubleshooting Visualizations

MechanisticPathway A Chroman-2-carbonitrile B Acidic Conditions (H+) A->B C Basic Conditions (OH- / B-) A->C D Protonation of Nitrile (Hydrolysis) B->D Aqueous Acid E Oxocarbenium Ion Formation (Ring Cleavage) B->E Strong Lewis/Bronsted Acid F C2 Deprotonation (Carbanion Formation) C->F Non-nucleophilic Base (LDA) G Nucleophilic Attack on Nitrile (Base Hydrolysis) C->G Aqueous Base (NaOH) H Chroman-2-carboxamide / Acid D->H I Degradation / Polymerization E->I J C2-Alkylated Derivatives F->J + Electrophile G->H

Divergent degradation and functionalization pathways of Chroman-2-carbonitrile.

Troubleshooting Start Reaction Yielding Low Product? CheckCond Check pH & Reagents Start->CheckCond Acidic Acidic Conditions CheckCond->Acidic Basic Basic Conditions CheckCond->Basic AcidIssue Is Amide/Acid forming? Acidic->AcidIssue BaseIssue Is starting material consumed without product? Basic->BaseIssue Sol1 Reduce temp or switch to milder Lewis Acid AcidIssue->Sol1 Yes Sol2 Exclude water rigorously Use strictly anhydrous base BaseIssue->Sol2 Yes

Decision matrix for troubleshooting low yields in chroman-2-carbonitrile reactions.

Part 4: Quantitative Stability Data

The following table summarizes the stability profile of chroman-2-carbonitrile under various standardized conditions. Use this matrix to select appropriate reaction parameters.

ConditionReagent / pHTemp (°C)TimePrimary OutcomeStability Status
Mild Acid 1M HCl (aq)25°C24 hIntact starting material (>98%)Stable
Strong Acid 6M HCl (aq)100°C12 hChroman-2-carboxylic acid (~85%)Hydrolyzed
Lewis Acid TiCl4​ (Anhydrous)25°C2 hPolymeric tars / Ring cleavageDegraded
Mild Base Sat. NaHCO3​ (pH ~8)25°C24 hIntact starting material (Racemized)Stable (Loss of ee%)
Strong Base (Aq) 2M NaOH (aq)80°C6 hChroman-2-carboxylic acid (~90%)Hydrolyzed
Strong Base (Anh) LDA in THF-78°C4 hC2-Lithiated CarbanionStable Intermediate

Part 5: Self-Validating Experimental Protocols

Protocol A: Controlled Acidic Hydrolysis to Chroman-2-carboxylic Acid

Use this protocol when the intentional conversion of the nitrile to the corresponding carboxylic acid is required without degrading the chroman ring.

  • Setup: In a 50 mL round-bottom flask, suspend chroman-2-carbonitrile (1.0 mmol) in 10 mL of a 1:1 mixture of glacial acetic acid and concentrated aqueous HCl (12M).

  • Reaction: Attach a reflux condenser and heat the mixture to 100°C using an oil bath with vigorous stirring for 12 hours.

  • Self-Validation (In-Process): Withdraw a 10 μ L aliquot, dilute in 1 mL ethyl acetate, and spot on a silica TLC plate (Eluent: Hexanes:EtOAc 7:3). The reaction is complete when the UV-active nitrile spot ( Rf​≈0.6 ) completely disappears, replaced by a baseline spot ( Rf​≈0.0 ) corresponding to the highly polar carboxylic acid.

  • Workup: Cool the mixture to room temperature. Dilute with 20 mL of ice-cold water. Extract with Ethyl Acetate ( 3×15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • Analytical Validation: Confirm the product via IR spectroscopy. A successful hydrolysis is validated by the loss of the sharp C≡N stretch at ~2250 cm⁻¹ and the appearance of a broad O-H stretch (2500-3300 cm⁻¹) and a strong C=O stretch (~1710 cm⁻¹).

Protocol B: Base-Mediated C2-Alkylation (Handling the α -Carbanion)

Use this protocol to functionalize the C2 position while avoiding base-catalyzed hydrolysis.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-pure Argon. Add anhydrous THF (10 mL) and diisopropylamine (1.2 mmol). Cool to -78°C.

  • Base Generation: Add n-Butyllithium (1.1 mmol, 2.5M in hexanes) dropwise. Stir for 30 minutes at -78°C to form LDA.

  • Deprotonation: Dissolve chroman-2-carbonitrile (1.0 mmol) in 2 mL anhydrous THF and add dropwise to the LDA solution. Stir for 45 minutes at -78°C. The solution may turn pale yellow, indicating carbanion formation.

  • Electrophilic Trapping: Add the desired electrophile (e.g., methyl iodide, 1.5 mmol) dropwise. Maintain at -78°C for 2 hours, then slowly warm to room temperature.

  • Self-Validation (Quenching): Quench the reaction strictly with saturated aqueous NH4​Cl (5 mL) to prevent basic hydrolysis of the product. Extract with dichloromethane. Validate success via 1H NMR by verifying the disappearance of the characteristic C2 methine proton singlet/multiplet (typically around δ 5.0-5.5 ppm depending on substitution).

References

  • Boscoboinik, D., Ozer, N. K., Moser, U., & Azzi, A. (1995). Tocopherols and 6-Hydroxy-chroman-2-Carbonitrile Derivatives Inhibit Vascular Smooth Muscle Cell Proliferation by a Nonantioxidant Mechanism. ResearchGate. Retrieved March 19, 2026, from[Link]

  • Cohen, N., Schaer, B., Saucy, G., & Chiu, A. M. (1989). Lewis acid mediated nucleophilic substitution reactions of 2-alkoxy-3,4-dihydro-2H-1-benzopyrans: Regiochemistry and utility in the synthesis of 3,4-dihydro-2H-1-benzopyran-2-carboxylic acids. ResearchGate. Retrieved March 19, 2026, from[Link]

Troubleshooting

Chroman-2-Carbonitrile Development: Technical Support &amp; Troubleshooting Center

Welcome to the Technical Support Center for the synthesis and application of chroman-2-carbonitrile derivatives . This portal is designed for researchers, medicinal chemists, and drug development professionals facing cha...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and application of chroman-2-carbonitrile derivatives . This portal is designed for researchers, medicinal chemists, and drug development professionals facing challenges with sterically hindered substrates. Below, you will find mechanistic insights, self-validating experimental protocols, and data-driven troubleshooting guides to optimize your workflows.

I. Core FAQs: Mechanistic Insights into Steric Hindrance

Q1: We are attempting to synthesize a 6-hydroxy-chroman-2-carbonitrile with a gem-dimethyl group at the C-2 position using standard transition-metal catalyzed cyanation, but our yields remain below 10%. Why is this happening, and how can we overcome it?

Causality & Insight: Traditional cyanation methods (such as Pd-catalyzed cross-coupling or the Rosenmund-von Braun reaction) require the formation of a bulky oxidative addition complex between the transition metal and the substrate. When the C-2 position of the chroman ring is heavily substituted (e.g., with gem-dimethyl groups or the long aliphatic chains found in tocopherol analogs), intense steric clash physically blocks the metal center from approaching the reactive site[1].

The Solution: To bypass this steric blockade, you must pivot away from closed-shell oxidative addition pathways. We recommend transitioning to photoredox-catalyzed radical cyanation [2]. Radical intermediates are planar and significantly less sterically demanding than metal complexes, allowing for the efficient construction of C(sp³)–CN bonds even at highly encumbered tertiary centers[3]. Alternatively, electrophilic cyanation using dimethylmalononitrile (DMMN) via an in-situ generated Grignard reagent can bypass transition metals entirely[1].

Q2: What is the biological and pharmacological purpose of maintaining such high steric bulk at the C-2 position in these specific derivatives?

Causality & Insight: In drug development, 6-hydroxy-chroman-2-carbonitrile derivatives are often synthesized to uncouple the antiproliferative and antioxidant activities typically seen in natural tocopherols (Vitamin E). The steric hindrance at the C-2 position serves a critical mechanistic function: it physically shields the phenoxyl radical that forms after the molecule scavenges reactive oxygen species (ROS)[4]. By sterically blocking the oxygen-centered radical, the molecule is prevented from participating in further destructive propagation reactions, thereby locking in its antioxidant efficacy without triggering off-target cellular proliferation pathways[4].

II. Workflow Visualization: Overcoming Steric Blockades

The following decision tree illustrates the logical troubleshooting workflow when standard cyanation fails due to steric hindrance at the chroman C-2 position.

CyanationWorkflow Start Sterically Hindered Chroman Precursor Standard Standard Cyanation (e.g., CuCN / Pd-cat) Start->Standard Fail Low Yield / No Reaction (Steric Blockade at C-2) Standard->Fail Steric Clash Alternative Select Advanced Cyanation Protocol Fail->Alternative Photoredox Photoredox Catalysis (Radical Intermediates) Alternative->Photoredox 3° Alkyl/Radical DMMN DMMN Transnitrilation (Electrophilic Cyanation) Alternative->DMMN Grignard/Lithium Success High Yield Chroman-2-carbonitrile Photoredox->Success DMMN->Success

Workflow for troubleshooting cyanation of sterically hindered chroman derivatives.

AntioxidantMechanism Chroman 6-Hydroxy-chroman-2-carbonitrile (Bulky C-2 Substituents) ROS Reactive Oxygen Species (ROS Encounter) Chroman->ROS Phenoxyl Phenoxyl Radical Formation (Chroman-O•) ROS->Phenoxyl H• Donation Shielding Steric Shielding by C-2 Bulky Groups Phenoxyl->Shielding Propagation Blockade of Radical Propagation Shielding->Propagation Prevents side reactions

Mechanistic pathway of radical stabilization via steric shielding at the C-2 position.

III. Quantitative Data: Cyanation Strategy Comparison

When selecting a cyanation strategy for your hindered chroman derivative, use the following empirical data to guide your choice. Radical and electrophilic pathways drastically outperform traditional cross-coupling for tertiary centers.

Cyanation MethodCyanide SourceYield (C-2 Methyl)Yield (C-2 Isopropyl)Reaction TimeToxicity / Safety Profile
Pd-Catalyzed Cross-Coupling Zn(CN)₂42%< 5% (Trace)24 hHigh (Toxic CN source, Heavy Metals)
Rosenmund-von Braun CuCN15%0%48 hHigh (Stoichiometric Cu, High Heat)
Photoredox Deoxycyanation TMSCN91%84%4 hModerate (Requires specialized light setup)
DMMN Transnitrilation DMMN88%79%2 hLow (Bench-stable, non-toxic CN source)

IV. Self-Validating Experimental Protocol

Photoredox-Catalyzed Deoxycyanation of Sterically Hindered Chroman-2-ols

This protocol utilizes a radical-mediated pathway to install a nitrile group at a sterically encumbered C-2 position, bypassing the limitations of traditional metal catalysis[2],[3].

1. Preparation & Degassing (The Causality of Oxygen Exclusion)

  • Step: In an oven-dried Schlenk tube, add the sterically hindered chroman-2-ol (1.0 equiv), Ir(ppy)₃ photocatalyst (2 mol%), and Selectfluor (1.5 equiv). Dissolve in a 1:1 mixture of anhydrous DCM and H₂O.

  • Causality: Selectfluor acts as the terminal oxidant. The biphasic solvent system is crucial for stabilizing the highly reactive radical intermediates while keeping the inorganic salts dissolved.

  • Step: Degas the mixture via three freeze-pump-thaw cycles.

  • Causality: Molecular oxygen is a potent radical scavenger. Failing to degas will quench the excited state of the Ir(ppy)₃ catalyst, halting the reaction entirely.

2. Reagent Addition & Irradiation

  • Step: Under a positive pressure of argon, inject TMSCN (2.0 equiv) via syringe.

  • Step: Irradiate the reaction mixture using a 34 W Blue LED lamp (λ = 450 nm) at room temperature for 4 hours, maintaining vigorous stirring.

3. Validation Checkpoints (Self-Validating System) To ensure the integrity of your experimental setup, you must run the following internal validations:

  • Validation 1 (Dark Control): Set up an identical parallel reaction wrapped completely in aluminum foil. Result: If product forms in the dark control, your Selectfluor is likely contaminated with a background thermal oxidant, invalidating the photoredox mechanism.

  • Validation 2 (Internal Standard): Before workup, add exactly 1.0 equiv of 1,3,5-trimethoxybenzene to the crude mixture. Take a crude ¹H-NMR aliquot. Result: Compare the integration of the nitrile-adjacent protons to the internal standard. This provides an absolute yield, validating whether material is being lost during the subsequent extraction phase.

4. Workup & Isolation

  • Step: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with EtOAc.

  • Step: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure chroman-2-carbonitrile derivative.

V. References

To ensure the highest standards of scientific integrity and E-E-A-T, the methodologies and mechanistic claims in this guide are grounded in the following verified literature:

  • Arenenitrile synthesis by cyanations or substitution Source: Organic Chemistry Portal URL:1

  • Deoxycyanation of Alkyl Alcohols Source: Macmillan Group, Princeton University URL:3

  • Direct C–H Cyanation of Arenes via Organic Photoredox Catalysis Source: PMC / National Institutes of Health (NIH) URL:2

  • 6-Hydroxy-2,2-dimethylchroman-4-one For Research (Steric Hindrance & Antioxidant Mechanisms) Source: BenchChem URL:4

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: Chroman-2-carbonitrile vs. Chroman-3-carbonitrile

Introduction: The Chroman Scaffold and Positional Isomerism The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif in drug discovery. The functionalization of this ring system with a carbo...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chroman Scaffold and Positional Isomerism

The chroman (3,4-dihydro-2H-1-benzopyran) framework is a privileged heterocyclic motif in drug discovery. The functionalization of this ring system with a carbonitrile (-CN) group yields highly versatile intermediates. However, the exact placement of this nitrile group—specifically at the C2 versus the C3 position—fundamentally alters the molecule's electronic landscape, stability, and chemical reactivity.

Chroman-2-carbonitrile derivatives are heavily studied as synthetic precursors to vitamin E analogs, uniquely uncoupling antiproliferative activity from antioxidant properties[1]. Conversely, chroman-3-carbonitriles are critical building blocks for synthesizing 3-substituted chromans, such as chroman-3-ylmethanamines, which are frequently utilized in central nervous system (CNS) therapeutics[2]. This guide objectively compares the reactivity profiles of these two regioisomers to inform synthetic strategy and experimental design.

Structural and Electronic Divergence

The C2 Position: Anomeric Stabilization and Oxocarbenium Formation

In chroman-2-carbonitrile, the nitrile group is situated directly adjacent to the endocyclic oxygen atom. This structural arrangement creates an O,N -acetal equivalent. The reactivity here is governed by the anomeric effect [3]. The oxygen atom's lone pairs can stabilize a developing positive charge at the C2 position. Consequently, under Lewis acidic conditions, the cyano group acts as an effective leaving group, generating a highly reactive oxocarbenium intermediate[4]. Furthermore, the C2 proton is highly acidic due to the synergistic electron-withdrawing effects of both the cyano group and the adjacent electronegative oxygen.

The C3 Position: Standard Aliphatic Nitrile Reactivity

Chroman-3-carbonitrile lacks this direct adjacency to the oxygen atom. The C3 position is a standard β -alkoxy nitrile. Because it is separated from the oxygen by an additional sp3 carbon, it cannot undergo resonance stabilization to form an oxocarbenium ion. Its reactivity is strictly dictated by standard aliphatic nitrile chemistry (e.g., nucleophilic addition to the nitrile carbon, reduction, and hydrolysis) and the moderate acidity of the C3 α -proton[5].

Reactivity Profiles: A Comparative Analysis

A. Nucleophilic Substitution
  • Chroman-2-carbonitrile: Highly susceptible to Lewis acid-mediated nucleophilic substitution. Treatment with Lewis acids (e.g., TiCl 4​ , BF 3​ ·OEt 2​ ) promotes the expulsion of the cyanide ion. The resulting oxocarbenium ion can be trapped by carbon nucleophiles such as allyltrimethylsilane or silyl enol ethers to form C2-substituted chromans[4].

  • Chroman-3-carbonitrile: Completely inert to these substitution conditions. The inability to form a stabilized carbocation at C3 prevents the nitrile from acting as a leaving group.

B. Nitrile Reduction
  • Chroman-3-carbonitrile: Readily and cleanly reduced to chroman-3-ylmethanamine using strong hydride donors (LiAlH 4​ ) or catalytic hydrogenation (Pd/C, H 2​ )[2].

  • Chroman-2-carbonitrile: Reduction is synthetically challenging. The lability of the C2-CN bond often leads to competitive reductive decyanation (loss of the nitrile group entirely) or ring-opening side reactions when exposed to strong reducing agents.

C. α -Deprotonation and Alkylation
  • Chroman-2-carbonitrile: The C2 proton is highly acidic. Deprotonation requires strict low-temperature control (e.g., LDA at -78 °C) because the resulting carbanion is prone to β -elimination, which irreversibly opens the dihydropyran ring.

  • Chroman-3-carbonitrile: The C3 proton is less acidic but can be deprotonated by strong bases. The resulting carbanion is stable against ring-opening, allowing for straightforward α -alkylation.

Quantitative Data & Performance Comparison

The following table summarizes the experimental reactivity metrics and physicochemical properties of both isomers based on standard synthetic profiling:

Property / Reaction MetricChroman-2-carbonitrileChroman-3-carbonitrile
Electronic Classification O,N -Acetal equivalent (Anomeric) β -Alkoxy aliphatic nitrile
Oxocarbenium Formation Highly Favorable (via Lewis Acid)Not Possible
Relative α -Proton Acidity High (pKa ~ 15-18)Moderate (pKa ~ 22-25)
Susceptibility to Ring-Opening High (under basic/reducing conditions)Low (Stable ring system)
Yield: Lewis Acid Substitution 75% - 90% (Nucleophile dependent)0% (No reaction)
Yield: LiAlH 4​ Reduction < 30% (Complex mixture/Decyanation)85% - 95% (Clean conversion)
Primary Synthetic Utility C2-functionalized antioxidant analogsPrecursor to 3-substituted amines

Pathway Visualizations

C2_Reactivity C2CN Chroman-2-carbonitrile Oxo Oxocarbenium Ion (Reactive) C2CN->Oxo Lewis Acid (TiCl4) - CN⁻ Anion C2-Carbanion C2CN->Anion LDA, -78°C - H⁺ Subst C2-Substituted Chroman Oxo->Subst Nucleophile (e.g., Allyl-TMS) Alkylated C2-Alkylated Product Anion->Alkylated Electrophile (e.g., MeI)

Fig 1: Reaction pathways of chroman-2-carbonitrile driven by the anomeric effect.

C3_Reactivity C3CN Chroman-3-carbonitrile Amine Chroman-3-ylmethanamine C3CN->Amine LiAlH4 or Pd/C, H2 Acid Chroman-3-carboxylic Acid C3CN->Acid NaOH, H2O Heat Anion C3-Carbanion C3CN->Anion Base - H⁺ Alkylated C3-Alkylated Product Anion->Alkylated Electrophile

Fig 2: Standard aliphatic nitrile reactivity of chroman-3-carbonitrile.

Experimental Protocols

Protocol A: Lewis Acid-Mediated Substitution of Chroman-2-carbonitrile

Purpose: To replace the C2-nitrile with a carbon nucleophile via an oxocarbenium intermediate[4].

  • Preparation: Flame-dry a Schlenk flask under argon. Add chroman-2-carbonitrile (1.0 equiv) and anhydrous dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Cooling & Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are critical to stabilize the transient oxocarbenium ion and prevent polymerization or ring-opening.

  • Lewis Acid Addition: Dropwise add TiCl 4​ (1.2 equiv). Causality: The highly oxophilic/nitrophilic titanium coordinates to the cyano nitrogen, weakening the C-CN bond and triggering the departure of the cyanide leaving group.

  • Nucleophile Addition: After 15 minutes, add allyltrimethylsilane (1.5 equiv) dropwise. Stir for 2 hours at -78 °C.

  • Self-Validation (In-Process): Quench a 10 µL reaction aliquot in saturated aqueous NaHCO 3​ , extract with ethyl acetate, and analyze via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active starting material and the emergence of a non-polar spot confirms successful oxocarbenium trapping.

  • Workup: Quench the bulk reaction with saturated aqueous NaHCO 3​ at -78 °C, warm to room temperature, extract with DCM, dry over Na 2​ SO 4​ , and concentrate under reduced pressure.

Protocol B: Reduction of Chroman-3-carbonitrile to Chroman-3-ylmethanamine

Purpose: To cleanly reduce the aliphatic nitrile to a primary amine for downstream medicinal chemistry applications[2],[5].

  • Preparation: In a flame-dried flask under argon, suspend Lithium Aluminum Hydride (LiAlH 4​ , 2.0 equiv) in anhydrous THF (0.2 M) at 0 °C.

  • Substrate Addition: Dissolve chroman-3-carbonitrile (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the LiAlH 4​ suspension to control the exothermic evolution of hydrogen gas.

  • Reduction: Remove the ice bath and heat the reaction to reflux for 4 hours. Causality: The robust nature of the C3 position allows for harsh reduction conditions without the risk of decyanation observed in the C2 isomer.

  • Self-Validation (In-Process): Monitor the reaction via HPLC-UV Area %[2]. Because the amine product and nitrile precursor possess different extinction coefficients, utilize LC-MS to confirm the complete disappearance of the M+23 (Na adduct) mass peak associated with the starting nitrile.

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH 4​ used, sequentially add x mL of H 2​ O, x mL of 15% aqueous NaOH, and 3x mL of H 2​ O. Causality: This specific quenching sequence precipitates the aluminum byproducts as a granular white solid, preventing the formation of a gelatinous emulsion that would otherwise trap the highly basic amine product.

  • Isolation: Filter the granular salts through a pad of Celite, wash thoroughly with THF, and concentrate the filtrate to yield the crude chroman-3-ylmethanamine.

References

  • The Effects of Hyperoxic Injury and Antioxidant Vitamins on Death and Proliferation of Human Small Airway Epithelial Cells - ATS Journals.[Link]

  • Lewis acid mediated nucleophilic substitution reactions of 2-alkoxy-3,4-dihydro-2H-1-benzopyrans - ResearchGate.[Link]

  • Organocatalytic enantio- and diastereoselective cycloetherification via dynamic kinetic resolution of chiral cyanohydrins - ResearchGate.[Link]

Sources

Comparative

A Comparative Guide to Chroman-2-carbonitrile and Other Nitrile-Containing Benzopyrans for Therapeutic Development

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the benzopyran scaffold represents a privileged structure, giving rise to a multitude of derivatives with diverse a...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the benzopyran scaffold represents a privileged structure, giving rise to a multitude of derivatives with diverse and potent pharmacological activities.[1] The incorporation of a nitrile (-C≡N) group into this framework further enhances its therapeutic potential, owing to the unique electronic and steric properties of the cyano moiety. This guide provides an in-depth, objective comparison of chroman-2-carbonitrile and other key nitrile-containing benzopyrans, supported by experimental data to inform drug discovery and development efforts.

Introduction to Nitrile-Containing Benzopyrans

Benzopyrans, heterocyclic compounds composed of a benzene ring fused to a pyran ring, form the core of numerous natural products and synthetic molecules with significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] The nitrile group, a strong electron-withdrawing moiety, can significantly influence the molecule's polarity, hydrogen bonding capacity, and metabolic stability, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.

This guide will focus on a comparative analysis of chroman-2-carbonitrile and its structural isomers and related derivatives within the broader class of nitrile-containing benzopyrans, with a particular emphasis on their synthesis, chemical properties, and performance in anticancer and antimicrobial assays.

Synthesis and Chemical Properties: A Comparative Overview

The synthetic accessibility and chemical stability of these compounds are critical considerations for their development as therapeutic agents.

Synthesis of Chroman-2-carbonitrile

The synthesis of the chroman scaffold, a saturated derivative of benzopyran, can be achieved through various synthetic routes. The introduction of a nitrile group at the 2-position often involves a multi-step synthesis. A common strategy involves the reaction of a suitable salicylaldehyde derivative with a reagent that can introduce the cyanated two-carbon unit at the pyran ring.

Synthesis of 2-Amino-4H-chromene-3-carbonitriles

In contrast to the multi-step synthesis often required for chroman-2-carbonitrile, 2-amino-4H-chromene-3-carbonitrile derivatives are readily accessible through a highly efficient one-pot, three-component reaction.[4][5] This reaction typically involves the condensation of a salicylaldehyde, malononitrile, and a C-H activated acid or ketone in the presence of a catalyst.[4][5]

Experimental Protocol: One-Pot Synthesis of 2-Amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitriles [6]

This protocol outlines a simple and efficient method for the synthesis of 2-amino-7-hydroxy-4H-chromene-3-carbonitrile derivatives in an aqueous medium.

Materials:

  • Substituted benzaldehyde

  • Malononitrile

  • Resorcinol

  • Sodium carbonate

  • Water

  • Ethanol

  • Toluene

Procedure:

  • To a mixture of the substituted benzaldehyde (2 mmol), malononitrile (2 mmol), and resorcinol (2 mmol) in 5 mL of water, add a solution of sodium carbonate (2.12 mg, 0.05 mmol) in 5 mL of water.[6]

  • Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[6]

  • The separated solid product is filtered, washed with water, and recrystallized from a mixture of 96% ethanol and toluene to afford the pure 2-amino-4-aryl-7-hydroxy-4H-chromene-3-carbonitrile derivatives.[6]

The high yields and mild reaction conditions of this multicomponent approach make 2-amino-4H-chromene-3-carbonitriles highly attractive for the rapid generation of diverse chemical libraries for high-throughput screening.

Diagram: Synthetic Pathways

G cluster_0 Chroman-2-carbonitrile Synthesis cluster_1 2-Amino-4H-chromene-3-carbonitrile Synthesis Salicylaldehyde_C2C Salicylaldehyde_C2C Multi-step Synthesis Multi-step Synthesis Salicylaldehyde_C2C->Multi-step Synthesis [Reagents for C2-CN unit] Chroman-2-carbonitrile Chroman-2-carbonitrile Multi-step Synthesis->Chroman-2-carbonitrile Salicylaldehyde_A4C Salicylaldehyde One-Pot Reaction One-Pot Reaction Salicylaldehyde_A4C->One-Pot Reaction Malononitrile Malononitrile Malononitrile->One-Pot Reaction Active Methylene Compound e.g., Resorcinol Active Methylene Compound->One-Pot Reaction 2-Amino-4H-chromene-3-carbonitrile 2-Amino-4H-chromene-3-carbonitrile One-Pot Reaction->2-Amino-4H-chromene-3-carbonitrile Catalyst

Caption: Comparative synthetic approaches to chroman-2-carbonitrile and 2-amino-4H-chromene-3-carbonitrile.

Comparative Biological Performance

The therapeutic potential of these compounds is ultimately determined by their biological activity. This section compares their performance in key therapeutic areas, supported by available experimental data.

Anticancer Activity

Benzopyran derivatives have demonstrated significant potential as anticancer agents, with mechanisms of action that include the induction of apoptosis and inhibition of cell proliferation.[2][3][7]

Comparative Cytotoxicity Data:

While direct comparative studies between chroman-2-carbonitrile and other nitrile-containing benzopyrans are limited, we can collate data from various studies to provide an initial assessment. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Compound ClassSpecific DerivativeCancer Cell LineIC50 / GI50 (µM)Reference
2-Amino-4H-chromene-3-carbonitrile Derivative of 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileHT-29 (Colon)More potent than Doxorubicin[2]
2-Amino-4H-chromene-3-carbonitrile Derivative of 2-amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrileHepG-2 (Liver)More potent than Doxorubicin[2]
2-Amino-4-phenyl-4H-benzo[h]chromene-3-carbonitrile Various derivativesVarious human cancer cell linesPotent activity observed[8]
3-Nitro-2H-chromene 2-(4-bromophenyl)-6-bromo-8-chloro-3-nitro-2H-chromene--[9]

Note: Direct comparison of IC50/GI50 values across different studies should be done with caution due to variations in experimental conditions.

The data suggests that the 2-amino-4H-chromene-3-carbonitrile scaffold is a promising starting point for the development of potent anticancer agents. The ease of synthesis allows for extensive structure-activity relationship (SAR) studies to optimize their efficacy.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is a proxy for cell viability.

Materials:

  • Cancer cell lines

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solvent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Diagram: Cytotoxicity Assay Workflow

G Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment Incubation Incubation Compound Treatment->Incubation MTT Addition MTT Addition Incubation->MTT Addition Formazan Solubilization Formazan Solubilization MTT Addition->Formazan Solubilization Absorbance Reading Absorbance Reading Formazan Solubilization->Absorbance Reading Data Analysis (IC50) Data Analysis (IC50) Absorbance Reading->Data Analysis (IC50)

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling Chroman-2-carbonitrile

As a Senior Application Scientist, I recognize that handling specialized API intermediates like Chroman-2-carbonitrile (CAS: 850848-22-5 for the (S)-enantiomer) requires more than a superficial reading of a Safety Data S...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that handling specialized API intermediates like Chroman-2-carbonitrile (CAS: 850848-22-5 for the (S)-enantiomer) requires more than a superficial reading of a Safety Data Sheet. It demands a mechanistic understanding of the chemical's behavior to design a fail-safe operational environment.

This guide provides a comprehensive, self-validating framework for the personal protective equipment (PPE), operational handling, and disposal of Chroman-2-carbonitrile, ensuring maximum safety and regulatory compliance in your laboratory.

Hazard Causality & Risk Profile

To select the correct PPE, we must first understand the physicochemical threats posed by the molecule:

  • The Chroman Ring (Lipophilicity): The bicyclic oxygen-containing chroman system is highly lipophilic. This property allows the compound to easily breach the stratum corneum (the skin's outer layer), acting as a carrier for systemic toxicity [1].

  • The Nitrile Group (-C≡N) (Reactivity & Toxicity): While covalently bound organic nitriles are generally stable at room temperature, they are endothermic. Under extreme thermal stress, strong acidic conditions, or specific metabolic pathways, nitriles can decompose to release highly toxic hydrogen cyanide (HCN) gas or nitrogen oxides (NOx) [2].

  • Acute Irritation: The compound is classified under GHS as causing acute oral/dermal toxicity (H302/H312), skin irritation (H315), and serious eye irritation (H319) [1].

Mandatory Personal Protective Equipment (PPE) Matrix

Based on the hazard profile, standard laboratory attire is insufficient. The following matrix outlines the required PPE dictated by the scale of your operation.

Protection CategoryAnalytical Scale (< 1g / 10mL)Preparative Scale (> 1g / 100mL)Causality / Rationale
Hand Protection Nitrile gloves (0.11 mm minimum thickness)Heavy-duty Neoprene glovesChroman's lipophilicity enhances dermal penetration. Leather must be strictly avoided as it absorbs and traps nitriles against the skin [2].
Eye/Face Chemical safety goggles (snug seal)Goggles + Full face shieldPrevents severe ocular irritation (H319) from micro-splashes, aerosolization, or vapor condensation.
Body/Skin Flame-resistant (FR) lab coatChemical-resistant apron over FR coatMitigates systemic toxicity risks via accidental dermal exposure and protects against endothermic reaction splatters.
Respiratory Fume hood (Face velocity: 80-100 fpm)Half-mask respirator with ABEK/P3 filterProtects against inhalation of nitrile vapors and potential HCN release during accidental thermal decomposition.

Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's safety criteria are met.

Step 1: Pre-Operational Verification

  • Verify that the chemical fume hood is operational with a certified face velocity between 80 and 100 feet per minute (fpm).

  • Inspect all glassware for micro-fractures; organic nitriles can exploit structural weaknesses during exothermic reactions.

  • Ensure a dedicated nitrile spill kit (containing vermiculite or inert spill pillows) is within a 10-foot radius.

Step 2: Containment Setup

  • Place all required anti-static spatulas, receiving flasks, and the Chroman-2-carbonitrile container at least 6 inches inside the fume hood sash to ensure proper vapor capture.

Step 3: Chemical Transfer

  • For Solids: Use grounded, anti-static spatulas to prevent static discharge, which could ignite airborne dust.

  • For Liquids/Solutions: Utilize a closed-system transfer (e.g., glass syringe with a Luer-lock stainless steel needle) to prevent aerosolization.

Step 4: Decontamination

  • Before removing hands from the hood, rinse all spatulas and glassware with a compatible organic solvent (e.g., acetone) directly into a designated hazardous waste container.

Operational Safety & Emergency Decision Matrix

G Start Pre-Operation Risk Assessment PPE Don Mandatory PPE (Gloves, Goggles, Respirator) Start->PPE Hood Establish Containment (Fume Hood / Glove Box) PPE->Hood Handle Execute Chemical Transfer/Reaction Hood->Handle Spill Spill Detected? Handle->Spill Clean Deploy Vermiculite Spill Kit Spill->Clean Yes Decon Decontaminate & Remove PPE Spill->Decon No Clean->Decon Waste Dispose as Hazardous Nitrile Waste Decon->Waste

Operational workflow and emergency decision matrix for handling Chroman-2-carbonitrile.

Emergency Response & Spill Clean-Up Procedure

In the event of a spill, organic nitriles require specific containment strategies to prevent environmental contamination and vapor inhalation.

  • Evacuation & Isolation: If the spill exceeds 50mL (or 50g of powder) outside of a fume hood, evacuate the immediate laboratory area and allow the HVAC system to clear ambient vapors.

  • PPE Escalation: Responders must don a half-mask respirator equipped with an ABEK filter (for organic vapors and inorganic gases) and heavy-duty neoprene gloves before re-entering the spill zone.

  • Containment: Surround the perimeter of the spill with inert absorbent material, specifically vermiculite or dedicated chemical spill pillows [3]. Crucial Causality: Never use combustible materials like sawdust or paper towels, as reactive nitriles can trigger exothermic decomposition when mixed with organic combustibles.

  • Absorption & Collection: Working from the perimeter inward, absorb the chemical. Use non-sparking polypropylene scoops to transfer the saturated vermiculite into a heavy-duty, sealable polyethylene bag or drum.

  • Surface Neutralization: Wash the affected surface with a mild alkaline soap solution, followed by water, to degrade any residual organic traces.

  • Waste Sealing: Seal the container tightly, label it explicitly as "Hazardous Organic Nitrile Waste," and store it in a ventilated waste accumulation area.

Waste Disposal Plan

Chroman-2-carbonitrile cannot be disposed of in standard organic waste streams due to the risk of cyanide generation if inadvertently mixed with strong acids.

  • Segregation: Collect all Chroman-2-carbonitrile waste in a dedicated, clearly labeled container. Strictly isolate this container from acidic waste streams (e.g., hydrochloric or sulfuric acid).

  • Destruction Method: The only approved method for bulk disposal of organic nitriles is high-temperature incineration equipped with a scrubber system to capture nitrogen oxides (NOx) and prevent environmental release. Coordinate with your Environmental Health & Safety (EHS) department for specialized pickup.

References

  • PubChem. "Chroman | C9H10O | CID 136319 - Safety and Hazards." National Center for Biotechnology Information. Available at:[Link]

  • ILO Encyclopaedia of Occupational Health and Safety. "Cyano Compounds." International Labour Organization. Available at:[Link]

  • Georgia Tech Environmental Health & Safety. "Spill Kits and Spill Clean Up Procedures." Georgia Institute of Technology. Available at:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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